2-Cyanotetrahydrofuran
Description
Properties
IUPAC Name |
oxolane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZIKHSWRWWPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164472-78-0, 14631-43-7 | |
| Record name | (R)-Tetrahydrofuran-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | oxolane-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Discovery of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, discovery, and physicochemical properties of 2-Cyanotetrahydrofuran (also known as tetrahydrofuran-2-carbonitrile), a valuable heterocyclic building block in organic synthesis and medicinal chemistry. This document details experimental protocols, summarizes quantitative data, and presents visual diagrams of the synthetic pathway.
Discovery and Significance
The exact date and discoverer of this compound are not prominently documented in readily available literature, suggesting it likely emerged as a compound of interest within broader synthetic studies rather than through a landmark discovery. Its significance lies in its utility as a versatile intermediate. The tetrahydrofuran ring is a common motif in numerous natural products and pharmacologically active compounds. The introduction of a nitrile group at the 2-position provides a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. While specific biological activities of this compound itself are not extensively reported, its role as a precursor to molecules with potential herbicidal, fungicidal, and antiviral properties has been noted in studies on related cyanoacrylate derivatives containing tetrahydrofuran moieties.[1]
Synthesis of this compound
The primary and most direct method for the synthesis of this compound is through the dehydration of its corresponding primary amide, Tetrahydrofuran-2-carboxamide.
Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Dehydration of Tetrahydrofuran-2-carboxamide
This protocol is based on the established method of dehydrating primary amides to nitriles using trifluoroacetic anhydride (TFAA).[1]
Materials:
-
Tetrahydrofuran-2-carboxamide
-
Trifluoroacetic Anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as a mild base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tetrahydrofuran-2-carboxamide in a minimal amount of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. If desired, pyridine (1.1 to 1.5 equivalents) can be added prior to the TFAA to act as a mild acid scavenger.
-
Allow the reaction mixture to stir at 0 °C for a designated period (typically 1-3 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₅H₇NO | General Knowledge |
| Molecular Weight | 97.12 g/mol | General Knowledge |
| CAS Number | 14631-43-7 | General Knowledge |
| Boiling Point | Not readily available | |
| Density | Not readily available | |
| Typical Yield | >75% (based on similar amide dehydrations) | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show complex multiplets for the protons on the tetrahydrofuran ring. The proton at the C2 position, being adjacent to the electron-withdrawing nitrile group and the ring oxygen, will be the most deshielded. The protons at C3, C4, and C5 will appear at higher fields.
-
Predicted Chemical Shifts (CDCl₃):
-
H2: ~4.5 ppm (multiplet)
-
H5: ~3.9-4.1 ppm (multiplet)
-
H3, H4: ~2.0-2.4 ppm (multiplets)
-
-
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms in the tetrahydrofuran ring and one for the nitrile carbon.
-
Predicted Chemical Shifts (CDCl₃):
-
C≡N: ~118-122 ppm
-
C2: ~68-72 ppm
-
C5: ~65-69 ppm
-
C3, C4: ~25-35 ppm
-
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the presence of a sharp, medium-intensity absorption band corresponding to the C≡N stretching vibration.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2240-2260 | Nitrile (C≡N) | Stretching |
| ~2850-2960 | C-H (alkane) | Stretching |
| ~1050-1150 | C-O-C (ether) | Stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 97. Common fragmentation patterns would involve the loss of the cyanide radical (•CN) and fragmentation of the tetrahydrofuran ring.
| m/z | Proposed Fragment |
| 97 | [C₅H₇NO]⁺ (Molecular Ion) |
| 71 | [C₄H₇O]⁺ (Loss of •CN) |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |
| 41 | [C₃H₅]⁺ |
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a readily accessible and synthetically valuable heterocyclic nitrile. The dehydration of Tetrahydrofuran-2-carboxamide provides a straightforward route to this compound. Its characterization relies on standard spectroscopic techniques, with the nitrile group providing a distinct signature in IR and ¹³C NMR spectroscopy. This guide serves as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development who wish to utilize this compound in their work. Further research into its specific biological activities and applications is warranted.
References
An In-depth Technical Guide to the Stereoisomers of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2-cyanotetrahydrofuran, a chiral molecule with potential applications in organic synthesis and drug discovery. The nitrile group is a significant pharmacophore, and its incorporation into a chiral tetrahydrofuran scaffold presents opportunities for the development of novel therapeutic agents.[1][2][3] This document details the synthesis of the racemic mixture, general approaches for enantioselective synthesis and chiral separation, and the analytical techniques used for characterization.
Introduction to Stereoisomerism in this compound
This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers: (R)-2-cyanotetrahydrofuran and (S)-2-cyanotetrahydrofuran. Enantiomers are non-superimposable mirror images that exhibit identical physical properties in an achiral environment but can have significantly different biological activities.[4][5] The distinct spatial arrangement of the cyano group can lead to differential interactions with chiral biological targets such as enzymes and receptors, making the study of individual stereoisomers crucial in drug development.[1][4]
Synthesis of Racemic this compound
The synthesis of racemic this compound can be achieved from readily available starting materials. A common method involves the dehydration of tetrahydrofuran-2-carboxamide.
Experimental Protocol: Synthesis of Racemic this compound
Materials:
-
Tetrahydrofuran-2-carboxamide
-
Trifluoroacetic anhydride
-
Pyridine
-
Anhydrous 1,4-dioxane
-
Chloroform
-
Anhydrous magnesium sulfate
-
Saturated aqueous sodium chloride solution
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To an ice-cold solution of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) while maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon reaction completion, add chloroform and extract sequentially with water and saturated aqueous sodium chloride solution.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography using a gradient of hexane to 25% ethyl acetate/hexane to yield this compound as a colorless oil.
Enantioselective Synthesis Approaches
While a specific protocol for the direct enantioselective synthesis of this compound is not extensively documented in readily available literature, several established methods for the asymmetric synthesis of 2-substituted tetrahydrofurans can be adapted.[6][7][8][9] These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.
One promising approach is the catalytic asymmetric [3+2] cycloaddition of heterosubstituted alkenes with oxiranes using a chiral N,N'-dioxide/Ni(II) catalyst, which has been shown to produce highly substituted tetrahydrofurans with excellent enantioselectivity.[7] Another strategy involves the asymmetric hydrogenation of unsaturated precursors using chiral rhodium catalysts.[10][11]
Chiral Separation of Enantiomers
The resolution of racemic this compound into its individual enantiomers is critical for evaluating their distinct biological properties. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most common and effective techniques for this purpose.[12][13][14]
General Experimental Protocol: Chiral HPLC Separation
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).
Procedure:
-
Dissolve the racemic this compound in a suitable mobile phase solvent (e.g., a mixture of hexane and isopropanol).
-
Inject the sample onto the chiral HPLC column.
-
Elute the enantiomers using an isocratic or gradient mobile phase. The optimal mobile phase composition and flow rate must be determined experimentally to achieve baseline separation.
-
Monitor the elution profile using a UV detector at an appropriate wavelength. The two enantiomers will exhibit different retention times.
-
Collect the separated enantiomer fractions for further analysis.
General Experimental Protocol: Chiral Gas Chromatography (GC) Analysis
Instrumentation:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., based on cyclodextrin derivatives).[12][15]
Procedure:
-
Prepare a dilute solution of the this compound sample in a volatile solvent.
-
Inject a small volume of the sample into the GC.
-
Employ a suitable temperature program for the oven to ensure good separation and peak shape.
-
The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Detect the separated enantiomers using FID or identify them based on their mass spectra if using a GC-MS system.
Characteristics of this compound Stereoisomers
Specific physical and spectroscopic data for the individual enantiomers of this compound are not widely published. However, some data for the (R) and (S)-enantiomers, as well as the racemic mixture, have been reported.
Quantitative Data Summary
| Property | Racemic this compound | (R)-2-Cyanotetrahydrofuran | (S)-2-Cyanotetrahydrofuran |
| Molecular Formula | C₅H₇NO | C₅H₇NO | C₅H₇NO |
| Molecular Weight | 97.12 g/mol | 97.12 g/mol | 97.12 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless oil | Colorless oil |
| Flash Point | Not Reported | -17 °C | Not Reported |
| Optical Rotation [α]D | 0° (by definition) | Not Reported | -34.2° (c 1.0, CHCl₃)[16] |
| Enantiomeric Ratio | 1:1 | ≥99:1 (GC)[17] | Not Reported |
Spectroscopic Data
¹H NMR (CDCl₃, 500 MHz) for (S)-2-Cyanotetrahydrofuran: δ = 4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H), 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05 (m, 1H).[16] The spectrum of the racemic mixture would be identical under achiral conditions.
¹³C NMR (CDCl₃, 500 MHz) for (S)-2-Cyanotetrahydrofuran: δ = 119.5 (CN), 69.2 (C5), 66.4 (C2), 31.8 (C3), 25.0 (C4).[16] The spectrum of the racemic mixture would be identical under achiral conditions. To differentiate enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent would be required to induce diastereomeric environments.[18][19][20][21][22]
FTIR Spectroscopy: The infrared spectrum of this compound is expected to show characteristic absorption bands for the C≡N stretch (around 2240-2260 cm⁻¹) and the C-O-C stretch of the tetrahydrofuran ring (around 1070-1150 cm⁻¹).
Mass Spectrometry: The electron ionization mass spectrum of this compound would likely show the molecular ion peak (m/z = 97) and characteristic fragmentation patterns of the tetrahydrofuran ring.
Logical Workflow for Stereoisomer Analysis
The following diagram illustrates a typical workflow for the synthesis, separation, and characterization of the stereoisomers of this compound.
Caption: A logical workflow for the synthesis, separation, and characterization of this compound stereoisomers.
Conclusion
This technical guide has summarized the available information on the stereoisomers of this compound. While a complete dataset for the individual enantiomers is not yet fully established in the public domain, this guide provides a solid foundation for researchers by presenting the synthesis of the racemic mixture and outlining the established methodologies for enantioselective synthesis, chiral separation, and characterization. The provided experimental frameworks and the logical workflow diagram offer a clear path for further investigation into the distinct properties and potential applications of (R)- and (S)-2-cyanotetrahydrofuran in the fields of chemistry and drug development.
References
- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. (S)-TETRAHYDROFURAN-2-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 17. (R)-Tetrahydrofuran-2-carbonitrile = 98.0 GC sum of enantiomers 164472-78-0 [sigmaaldrich.com]
- 18. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Cyanotetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Cyanotetrahydrofuran, a heterocyclic nitrile of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of functional groups and the expected electronic environments of the nuclei within the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.5 - 4.7 | Triplet | 1H | H-2 |
| ~3.9 - 4.1 | Multiplet | 2H | H-5 |
| ~2.0 - 2.3 | Multiplet | 4H | H-3, H-4 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~118 | C≡N |
| ~68 | C-5 |
| ~65 | C-2 |
| ~30 | C-3 |
| ~25 | C-4 |
Solvent: CDCl₃, Broadband Proton Decoupled.
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960-2850 | Medium-Strong | C-H stretch (aliphatic) |
| ~2250 | Medium | C≡N stretch (nitrile) |
| ~1100 | Strong | C-O-C stretch (ether) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Proposed Fragment |
| 97 | Moderate | [M]⁺ (Molecular Ion) |
| 96 | Low | [M-H]⁺ |
| 70 | High | [M - HCN]⁺ |
| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |
| 41 | Very High | [C₃H₅]⁺ (Base Peak) |
Ionization Method: Electron Ionization (EI) at 70 eV.
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are standard for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1 Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
2.1.2 ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio. The resulting Free Induction Decay (FID) is processed with an exponential window function (line broadening of 0.3 Hz) and Fourier transformed.
2.1.3 ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, operating at a frequency of 100 MHz. A spectral width of 200-220 ppm is used. To enhance the signal of the low-abundance ¹³C nuclei, broadband proton decoupling is employed, which also collapses all carbon signals to singlets. A relaxation delay of 2-5 seconds is used, and several thousand scans (e.g., 1024 to 4096) are typically accumulated. The FID is processed with an exponential window function (line broadening of 1-2 Hz) prior to Fourier transformation.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for sample purification and introduction. The molecules are ionized in the EI source by a 70 eV electron beam. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Predicted Key Fragmentation Pathways of this compound in Mass Spectrometry
The following diagram illustrates the predicted key fragmentation pathways for this compound under electron ionization.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
2-Cyanotetrahydrofuran CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyanotetrahydrofuran (also known as Tetrahydrofuran-2-carbonitrile), a heterocyclic compound of interest in organic synthesis and potentially in medicinal chemistry. This document details its chemical properties, synthesis, and spectroscopic data. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, this guide also explores the known biological relevance of the broader class of tetrahydrofuran derivatives to provide context for future research and development.
Chemical Properties and Identification
This compound is a five-membered heterocyclic ether containing a nitrile functional group. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 14631-43-7[1] |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol [1] |
| Canonical SMILES | C1CC(OC1)C#N |
| InChI Key | Not readily available |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One documented method involves the cyclization of a functionalized pentanenitrile derivative. Below is a detailed experimental protocol for the synthesis of the (S)-enantiomer of tetrahydrofuran-2-carbonitrile.
Experimental Protocol: Synthesis of (S)-Tetrahydrofuran-2-carbonitrile
This protocol is adapted from a reported synthesis and outlines the conversion of (2R)-5-bromo-2-hydroxypentanenitrile to (S)-Tetrahydrofuran-2-carbonitrile.
Materials:
-
(2R)-5-bromo-2-hydroxypentanenitrile
-
Silver perchlorate (AgClO₄)
-
Dichloromethane (CH₂Cl₂), dry
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Petroleum ether
-
Diethyl ether (Et₂O)
Procedure:
-
To a solution of (2R)-5-bromo-2-hydroxypentanenitrile in dry dichloromethane, add silver perchlorate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), add brine to the mixture.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of petroleum ether and diethyl ether as the eluent to yield (S)-Tetrahydrofuran-2-carbonitrile as a colorless oil.
A logical workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for (S)-Tetrahydrofuran-2-carbonitrile.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. Below are the reported NMR data for the (S)-enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| ¹H NMR | 4.71 (dd, J=7.1, 4.6 Hz, 1H), 3.92-4.02 (m, 2H), 2.21-2.31 (m, 2H), 2.09-2.19 (m, 1H), 1.97-2.05 (m, 1H) |
| ¹³C NMR | 119.5, 69.2, 66.4, 31.8, 25.0 |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C≡N (Nitrile) | 2260 - 2210 | Stretch |
| C-O-C (Ether) | 1260 - 1000 | Stretch |
| C-H (sp³ hybridized) | 3000 - 2850 | Stretch |
The region between 1400 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region and would contain a complex pattern of absorptions unique to the molecule.
Biological Activity of Tetrahydrofuran Derivatives
Direct studies on the biological activity or signaling pathway engagement of this compound are limited in the available scientific literature. However, the tetrahydrofuran motif is a key structural component in a wide range of biologically active natural products and synthetic pharmaceuticals.[2][3]
Tetrahydrofuran-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:
-
Antiviral: Notably as HIV protease inhibitors.[4]
-
Anticancer: Found in several natural products with cytotoxic properties.
-
Antibiotic and Antifungal: Present in various antimicrobial agents.
-
Anti-inflammatory: A number of derivatives exhibit anti-inflammatory effects.
The biological activity of these molecules is highly dependent on the nature and stereochemistry of the substituents on the tetrahydrofuran ring. The nitrile group in this compound could potentially be hydrolyzed in vivo to a carboxylic acid or an amide, or it could participate in interactions with biological targets through its electronic properties.
The following diagram illustrates the general relationship between the core tetrahydrofuran scaffold and its potential applications based on the activities of its derivatives.
References
- 1. The Tetrahydrofuran Motif in Marine Lipids and Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Suppliers of 2-Cyanotetrahydrofuran: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, sourcing specialized chemical reagents is a critical step in the discovery and development pipeline. This technical guide provides an in-depth overview of the commercial availability of 2-Cyanotetrahydrofuran, a key building block in organic synthesis. This document outlines known suppliers, available quantitative data, and a representative synthesis protocol to facilitate its procurement and application in research endeavors.
Introduction to this compound
This compound (CAS No. 14631-43-7), with the molecular formula C5H7NO, is a heterocyclic nitrile that serves as a versatile intermediate in the synthesis of a variety of organic molecules. Its structure, featuring a saturated five-membered oxygen-containing ring and a reactive nitrile group, makes it a valuable precursor for the introduction of the tetrahydrofuranyl moiety and for further chemical transformations. The furan ring is a prevalent scaffold in many biologically active compounds and approved pharmaceuticals, highlighting the importance of functionalized tetrahydrofurans in medicinal chemistry.[1] The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones, opening up a wide array of synthetic possibilities.
Commercial Suppliers and Quantitative Data
A survey of chemical suppliers reveals that this compound is available from a number of vendors, primarily specializing in research and development quantities. The table below summarizes the available quantitative data from a selection of suppliers to aid in procurement decisions. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.
| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | BLD-BL3H9AA52416 | Not specified | Inquire | Inquire |
| (CAS 14631-43-7) | ||||
| Bepharm.Ltd | B224578 | 95% | 1g | Inquire |
| (CAS 14631-43-7) | ||||
| Shanghai Yuanye | Not specified | Not specified | Inquire | Inquire |
| Bio-Technology Co., Ltd. | (CAS 14631-43-7) | |||
| Hangzhou J&H | Not specified | Not specified | Inquire | Inquire |
| Chemical Co., Ltd. | (CAS 14631-43-7) |
Data is based on publicly available information and may not be exhaustive. Researchers are encouraged to contact suppliers directly for the most current data and to request certificates of analysis.
Procurement and Supply Chain Workflow
The procurement of a specialty chemical like this compound typically follows a structured workflow, from initial supplier identification to final delivery and quality control. The following diagram illustrates this general process.
Caption: A typical workflow for procuring specialty chemicals.
Experimental Protocol: Synthesis of this compound
While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, a representative laboratory-scale synthesis can be adapted from established methods for the dehydration of amides. A plausible route involves the dehydration of the corresponding primary amide, tetrahydrofuran-2-carboxamide.
Reaction Scheme:
Materials and Reagents:
-
Tetrahydrofuran-2-carboxamide
-
Phosphorus pentoxide (P₂O₅) or other suitable dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride)
-
Anhydrous, inert solvent (e.g., dichloromethane, toluene)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend tetrahydrofuran-2-carboxamide in the anhydrous solvent.
-
Addition of Dehydrating Agent: To the stirred suspension, carefully add the dehydrating agent (e.g., phosphorus pentoxide) portion-wise at 0 °C. Caution: The reaction can be exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Note: This is a generalized procedure and may require optimization for specific scales and desired purity levels. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Applications in Drug Development
The tetrahydrofuran motif is a common feature in a number of pharmaceutical agents due to its favorable physicochemical properties, including improved solubility and metabolic stability. The 2-cyano-substituted version of this scaffold provides a handle for the introduction of various functional groups, making it a valuable building block in the synthesis of complex molecules and potential drug candidates. Its utility spans the creation of libraries for high-throughput screening and the targeted synthesis of lead compounds in medicinal chemistry programs.
This guide serves as a starting point for researchers interested in utilizing this compound. By providing information on its commercial availability and a representative synthetic route, it aims to streamline the process of incorporating this versatile building block into innovative research and development projects.
References
In-Depth Technical Guide: Safety and Handling of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on the known hazards of the tetrahydrofuran and cyanide chemical groups. Specific toxicological and physical property data for 2-Cyanotetrahydrofuran is limited. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to any available Safety Data Sheets (SDS) before handling this compound.
Introduction
This compound is a heterocyclic organic compound that combines the structural features of a tetrahydrofuran ring with a nitrile group. This unique combination suggests a dual nature of hazards, inheriting risks from both the flammable and peroxide-forming tendencies of ethers like tetrahydrofuran (THF), and the high acute toxicity associated with cyanide compounds. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting.
Hazard Identification and Classification
The hazard profile of this compound is not well-established through specific experimental studies. Therefore, a conservative approach is necessary, assuming the compound exhibits the hazards of both tetrahydrofuran and organic nitriles.
GHS Classification (Inferred)
The following GHS classification is inferred from the parent compound, tetrahydrofuran, and the presence of the cyano group.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1] |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Likely Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Likely Category 3 or 4 | H331/H332: Toxic/Harmful if inhaled. |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[1] |
| Additional Unclassified Hazard | - | EUH019: May form explosive peroxides.[1] |
Hazard Pictograms (Inferred):
-
Flame: For flammability.
-
Skull and Crossbones or Exclamation Mark: For acute toxicity.
-
Health Hazard: For carcinogenicity and specific target organ toxicity.
-
Exclamation Mark: For eye and respiratory irritation.
Physical and Chemical Properties
| Property | Value (for Tetrahydrofuran) |
| Molecular Formula | C₅H₇NO |
| Molecular Weight | 97.12 g/mol |
| Boiling Point | 66 °C (151 °F) |
| Flash Point | -14 °C (7 °F) |
| Autoignition Temperature | 321 °C (610 °F) |
| log Pow | 0.45 (at 25 °C)[1] |
Handling and Storage
Engineering Controls
-
Fume Hood: All work with this compound, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Emergency Equipment: An ANSI-approved safety shower and eyewash station must be immediately accessible.[3]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles and a face shield where there is a splash hazard.[2] |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is recommended.[2] |
| Body Protection | A flame-resistant lab coat. For larger quantities, a chemical-resistant apron and sleeves should be worn.[3] |
| Respiratory Protection | A respirator may be required for certain operations. Consult with your institution's EHS for guidance. |
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]
-
Incompatibilities: Separate from acids, strong oxidizing agents, and bases. Contact with acids can liberate highly toxic hydrogen cyanide gas.[4]
-
Peroxide Formation: As a tetrahydrofuran derivative, this compound may form explosive peroxides upon exposure to air and light.[1] Containers should be dated upon receipt and opening. Test for peroxides before distilling or if the material has been stored for an extended period.
Experimental Protocols: General Safety Procedures
Detailed experimental protocols for the synthesis or use of this compound are not widely published. The following general procedures should be adapted for any specific experiment.
General Handling Protocol
-
Preparation: Before starting any work, ensure all necessary engineering controls are functioning and all required PPE is available and in good condition. Review the experimental plan and identify all potential hazards.
-
Designated Area: Establish a designated area within a fume hood for handling this compound.[2]
-
Weighing and Transfer: Conduct all weighing and transfers of the material within the fume hood.
-
Reaction Setup: Ensure all glassware is free of cracks and is securely clamped. If heating is required, use a heating mantle with a temperature controller. Avoid open flames.
-
Work Practice: Do not work alone when handling this compound.[2]
-
Decontamination: After completion of the experiment, decontaminate all surfaces and equipment. A recommended procedure for cyanide-contaminated materials is to first wipe with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[5]
-
Waste Disposal: Dispose of all waste, including contaminated PPE, as hazardous waste in accordance with institutional and local regulations.[5]
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Contain the spill with an absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a pH 10 buffer solution followed by a 10% bleach solution.[6]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others in the vicinity and your supervisor.
-
Call emergency services (911) and your institution's EHS.[2]
-
First Aid
Immediate medical attention is crucial in all cases of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoid mouth-to-mouth). Call 911 immediately.[3] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Call for medical assistance.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Note on Cyanide Poisoning: Be aware of the symptoms of cyanide poisoning which can include headache, dizziness, nausea, rapid breathing, and in severe cases, convulsions and loss of consciousness.[2] Inform emergency responders that a cyanide compound is involved.
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.
References
Solubility of 2-Cyanotetrahydrofuran in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-cyanotetrahydrofuran. Due to a lack of publicly available quantitative data, this document focuses on predicting the solubility based on the physicochemical properties of the molecule, combining the structural features of a cyclic ether and a nitrile. The principle of "like dissolves like" serves as the foundation for these predictions. Furthermore, a detailed, generalized experimental protocol for determining solubility is provided, which can be adapted for specific laboratory settings to generate precise quantitative data.
Introduction to this compound and Its Solubility
This compound is a bifunctional organic molecule featuring a saturated five-membered ether ring (tetrahydrofuran) and a nitrile group. The tetrahydrofuran moiety imparts moderate polarity and the ability to act as a hydrogen bond acceptor. The nitrile group (-C≡N) is strongly polar and contributes to dipole-dipole interactions.[1][2] These structural features are critical in determining its solubility profile in various organic solvents.
Understanding the solubility of this compound is essential for its application in chemical synthesis, particularly in the development of pharmaceutical intermediates. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies.
A thorough search of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, provides a predictive framework based on its chemical structure and the known properties of its constituent functional groups.
Predicted Solubility Profile
The solubility of this compound is governed by the interplay of its polar nitrile group and its moderately polar ether ring. Based on the "like dissolves like" principle, it is expected to exhibit good solubility in polar solvents. The parent molecule, tetrahydrofuran (THF), is miscible with water and a wide range of organic solvents due to its moderate polarity.[3][4] The addition of a highly polar nitrile group is expected to enhance its affinity for polar solvents.[5][6]
The following table summarizes the predicted qualitative solubility of this compound in various classes of common organic solvents.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High / Miscible | These solvents have high polarity and can engage in strong dipole-dipole interactions with the polar nitrile group of this compound. |
| Polar Protic Solvents | Methanol, Ethanol, Isopropanol, Water | Good to Moderate | These solvents can act as hydrogen bond donors to the oxygen of the THF ring and the nitrogen of the nitrile group. While nitriles can accept hydrogen bonds, their solubility in water decreases with increasing carbon chain length.[1][2] |
| Moderately Polar Solvents | Dichloromethane, Chloroform, Ethyl Acetate | Good to Moderate | These solvents have sufficient polarity to interact favorably with the dipole moment of this compound. |
| Nonpolar Solvents | Hexane, Heptane, Toluene, Benzene | Low / Immiscible | The significant polarity of the nitrile group makes it incompatible with nonpolar solvents where only weak van der Waals forces are possible. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, experimental determination of solubility is necessary. The following is a detailed methodology based on the isothermal static method, which can be adapted for this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled shaker or magnetic stirrer with heating/cooling capabilities
-
Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE septa)
-
Calibrated thermometer or temperature probe
-
Syringes (gas-tight)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known mass or volume of the chosen solvent in a sealed glass vial. The excess solute ensures that equilibrium is reached with a solid phase present.
-
Add a small magnetic stir bar to the vial.
-
-
Equilibration:
-
Place the vial in the thermostatically controlled shaker or on the magnetic stirrer plate set to the desired temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours within the temperature-controlled environment.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.
-
Record the exact mass of the collected filtrate.
-
-
Quantification:
-
Dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the determined concentration and the dilution factor. The solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or molality (mol/kg of solvent).
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tetrahydrofuran "THF/Tetrahydrofuran" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 4. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 6. byjus.com [byjus.com]
The Enigmatic Reactivity of the Nitrile Group in 2-Cyanotetrahydrofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the tetrahydrofuran (THF) moiety into molecular scaffolds is a prevalent strategy in medicinal chemistry and materials science, owing to its favorable physicochemical properties, including enhanced solubility and metabolic stability. When functionalized with a nitrile group at the 2-position, 2-cyanotetrahydrofuran emerges as a versatile synthetic intermediate. This guide provides a comprehensive technical overview of the potential reactivity of the nitrile group in this specific heterocyclic context, drawing upon established principles of nitrile chemistry and considering the electronic and steric influence of the adjacent THF ring.
Core Reactivity Profile of the Nitrile Group
The carbon atom of a nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to nucleophilic attack.[1] This inherent electrophilicity dictates the primary modes of reactivity for nitriles, which include hydrolysis, reduction, and addition of organometallic reagents.[1][2] The presence of the oxygen atom in the alpha-position within the this compound molecule is expected to exert a significant influence on these transformations.
Influence of the Tetrahydrofuran Ring
The oxygen atom in the tetrahydrofuran ring, being electronegative, is expected to have an electron-withdrawing inductive effect (-I) on the adjacent carbon atom bearing the nitrile group. This effect would further enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to simple alkyl nitriles.
Conversely, the THF ring can also impose steric hindrance around the reaction center. The cyclic nature of the substituent may restrict the approach of bulky reagents. The interplay of these electronic and steric factors will ultimately govern the specific reaction outcomes and rates.
Key Chemical Transformations of this compound
The nitrile functionality in this compound can be readily transformed into other valuable functional groups, such as carboxylic acids, amines, and ketones.
Hydrolysis to 2-Carboxytetrahydrofuran
The hydrolysis of nitriles is a fundamental transformation that proceeds under either acidic or basic conditions to yield a carboxylic acid, typically via an intermediate amide.[3][4]
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of a water molecule.[5]
Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide ion acts as the nucleophile, attacking the nitrile carbon.[4] Subsequent protonation and further hydrolysis of the intermediate amide lead to the carboxylate salt, which is then protonated in an acidic workup to afford the carboxylic acid.
Table 1: Representative Conditions for Nitrile Hydrolysis
| Reagents and Conditions | Product | Typical Yield | Reference |
| H₂SO₄ (conc.), H₂O, heat | Carboxylic Acid | Good to Excellent | [1] |
| HCl (aq.), heat | Carboxylic Acid | Good to Excellent | [3] |
| NaOH (aq.), heat, then H₃O⁺ | Carboxylic Acid | Good to Excellent | [3] |
Experimental Protocol: General Procedure for Acid-Catalyzed Hydrolysis of an Aliphatic Nitrile
To a solution of the nitrile (1.0 equiv) in a suitable solvent (e.g., water or a mixture of water and a co-solvent like dioxane), concentrated sulfuric acid (2.0-5.0 equiv) is carefully added. The mixture is then heated to reflux and the reaction is monitored by a suitable technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate of the carboxylic acid can be collected by filtration, or the aqueous solution can be extracted with an organic solvent. The crude product is then purified by recrystallization or chromatography.
Caption: Reduction pathways for this compound.
Reaction with Organometallic Reagents
Grignard and organolithium reagents readily add to the nitrile carbon to form, after acidic workup, a ketone. T[6]he reaction proceeds via an intermediate imine salt, which is stable to further addition of the organometallic reagent. Hydrolysis of this intermediate yields the ketone.
[6]***
Table 3: Reaction of Nitriles with Organometallic Reagents
| Reagent | Intermediate | Final Product | Reference |
| R-MgX, then H₃O⁺ | Imine salt | Ketone | |
| R-Li, then H₃O⁺ | Imine salt | Ketone |
Experimental Protocol: General Procedure for the Reaction of a Grignard Reagent with an Aliphatic Nitrile
To a solution of the nitrile (1.0 equiv) in a dry ethereal solvent (e.g., diethyl ether or THF) under an inert atmosphere, the Grignard reagent (1.0-1.2 equiv) is added dropwise at a controlled temperature (typically 0 °C to room temperature). The reaction mixture is stirred until the reaction is complete. The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., HCl or H₂SO₄) at 0 °C. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting crude ketone is purified by distillation or chromatography.
Signaling Pathway: Grignard Reaction with this compound
Caption: Pathway for the synthesis of 2-acyltetrahydrofurans.
Cycloaddition Reactions
While less common for simple nitriles, the nitrile group can participate in cycloaddition reactions, particularly [2+2] and [2+3] cycloadditions, to form heterocyclic systems. T[7][8]he feasibility of such reactions with this compound would depend on the nature of the reaction partner and the conditions employed (e.g., thermal or photochemical). F[7]urther investigation is required to explore the potential of this compound in this area.
Conclusion
The nitrile group in this compound is a versatile functional handle that can undergo a variety of chemical transformations. Its reactivity is governed by the inherent electrophilicity of the nitrile carbon, which is likely enhanced by the inductive effect of the adjacent ring oxygen. The primary reactions of hydrolysis, reduction, and addition of organometallic reagents provide straightforward access to valuable building blocks such as 2-carboxytetrahydrofuran, 2-(aminomethyl)tetrahydrofuran, and 2-acyltetrahydrofurans. The protocols and data presented in this guide, based on the well-established chemistry of aliphatic nitriles, offer a solid foundation for researchers and drug development professionals to explore and exploit the synthetic potential of this compound in their respective fields. Further experimental studies on this specific molecule will be invaluable in precisely quantifying the influence of the tetrahydrofuran moiety on the reactivity of the nitrile group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. youtube.com [youtube.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Diastereoselective Synthesis of Substituted Tetrahydrofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceuticals. Its prevalence underscores the critical importance of synthetic methodologies that allow for the precise, stereocontrolled construction of substituted THF rings. This technical guide provides an in-depth overview of key diastereoselective strategies for the synthesis of substituted tetrahydrofurans, with a focus on methodologies, experimental protocols, and comparative data to aid researchers in this field.
Palladium-Catalyzed Tandem Oxidative Cyclization–Redox Relay
Palladium-catalyzed oxidative cyclization of alkenols represents a powerful method for constructing tetrahydrofuran rings. A significant advancement in this area involves the use of intramolecular hydrogen bonding to control diastereoselectivity. This approach not only enhances the diastereomeric ratio but also improves reactivity. The reaction proceeds via a 5-exo Markovnikov regioselective cyclization, followed by a tandem redox-relay, yielding highly functionalized THF derivatives.[1][2]
Quantitative Data Summary
| Entry | Substrate | Product | Yield (%) | d.r. |
| 1 | (E)-4-methyl-1-phenylpent-4-ene-1,3-diol | 2-((S)-1-hydroxyethyl)-2-methyl-5-phenyltetrahydrofuran | 85 | 4:1 |
| 2 | (E)-4,6-dimethylhept-4-ene-1,3-diol | 2-((S)-1-hydroxyethyl)-2,5,5-trimethyltetrahydrofuran | 78 | 5:1 |
| 3 | (E)-4-methyloct-4-ene-1,3-diol | 2-((S)-1-hydroxyethyl)-2-methyl-5-propyltetrahydrofuran | 82 | 7:1 |
| 4 | (E)-1-(furan-2-yl)-4-methylpent-4-ene-1,3-diol | 2-((S)-1-(furan-2-yl)-1-hydroxyethyl)-2-methyltetrahydrofuran | 75 | 3.5:1 |
| 5 | (E)-1-cyclopropyl-4-methylpent-4-ene-1,3-diol | 2-((S)-cyclopropyl(hydroxy)methyl)-2-methyltetrahydrofuran | 88 | 6:1 |
Data extracted from Brooks et al.[1]
Experimental Protocol: General Procedure for Pd-Catalyzed Oxidative Cyclization
To a solution of the alkenol (0.2 mmol) in toluene (2.0 mL) is added PdCl₂(CH₃CN)₂ (5.3 mg, 0.02 mmol) and 1,4-benzoquinone (43.2 mg, 0.4 mmol). The reaction mixture is stirred at 60 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.[3]
Mechanistic Pathway
The proposed mechanism involves an anti-oxypalladation pathway. Intramolecular hydrogen bonding increases the nucleophilicity of the attacking alcohol and creates a conformationally constrained transition state, which is the basis for the high diastereoselectivity.[1]
Thermal Tandem Cope Rearrangement and Oxy-Michael Addition
A novel and efficient method for the synthesis of 2,3,4-trisubstituted tetrahydrofurans involves a thermal cascade reaction of 3,3-dicyano-1,5-dienes bearing a tert-butyl carbonate. This reaction proceeds through a sequence of a Cope rearrangement, Boc deprotection, and an intramolecular oxy-Michael addition. The process is highly diastereoselective and yields functionally dense tetrahydrofuran scaffolds.[4]
Quantitative Data Summary
| Entry | Substrate (E/Z isomer) | Product | Yield (%) | d.r. |
| 1 | E-isomer | (2S,3R,4S)-3-(dicyanomethyl)-4-methyl-2-phenyltetrahydrofuran-3-carbonitrile | 75 | >20:1 |
| 2 | Z-isomer | (2R,3R,4S)-3-(dicyanomethyl)-4-methyl-2-phenyltetrahydrofuran-3-carbonitrile | 72 | >20:1 |
| 3 | E-isomer (p-MeO-Ph) | (2S,3R,4S)-3-(dicyanomethyl)-2-(4-methoxyphenyl)-4-methyltetrahydrofuran-3-carbonitrile | 68 | >20:1 |
| 4 | E-isomer (p-Cl-Ph) | (2S,3R,4S)-2-(4-chlorophenyl)-3-(dicyanomethyl)-4-methyltetrahydrofuran-3-carbonitrile | 70 | >20:1 |
| 5 | E-isomer (2-Naphthyl) | (2S,3R,4S)-3-(dicyanomethyl)-4-methyl-2-(naphthalen-2-yl)tetrahydrofuran-3-carbonitrile | 65 | >20:1 |
Data extracted from Emmetiere and Grenning.[4]
Experimental Protocol: General Procedure for Thermal Cascade Reaction
A solution of the 1,5-diene-tert-butyl carbonate (0.1 mmol) in toluene (1 mL) is sealed in a microwave vial. The vial is heated to 175 °C for 12 hours in a temperature-controlled aluminum heating block. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure tetrahydrofuran derivative.[4]
Reaction Workflow
Asymmetric [3+2] Cycloaddition of Cyclopropanes and Aldehydes
A highly diastereoselective and enantioselective method for synthesizing tetrahydrofurans is the [3+2] cycloaddition of donor-acceptor cyclopropanes with aldehydes. This reaction can be catalyzed by a chiral N,N'-dioxide/Ni(II) complex, which facilitates the selective cleavage of a C-C bond in the epoxide-derived cyclopropane. This methodology provides access to a wide range of chiral, highly substituted tetrahydrofurans.[5] Another approach utilizes a dynamic kinetic asymmetric transformation of racemic 1,1-cyclopropane diesters catalyzed by (tBu-pybox)MgI₂, affording THF products as single diastereomers with high enantiomeric ratios.
Quantitative Data Summary (Ni(II)-Catalyzed)
| Entry | Cyclopropane Substituent | Aldehyde | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Benzaldehyde | 95 | 88:12 | 98 |
| 2 | 4-Methylphenyl | 4-Methylbenzaldehyde | 97 | 90:10 | 99 |
| 3 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | 92 | 85:15 | 97 |
| 4 | 2-Thienyl | 2-Thiophenecarboxaldehyde | 88 | 82:18 | 96 |
| 5 | Phenyl | Cinnamaldehyde | 85 | 80:20 | 95 |
Data extracted from Yuan et al.[5]
Experimental Protocol: General Procedure for Ni(II)-Catalyzed [3+2] Cycloaddition
In a flame-dried Schlenk tube, chiral N,N'-dioxide ligand (0.011 mmol) and Ni(ClO₄)₂·6H₂O (0.01 mmol) are dissolved in CH₂Cl₂ (1.0 mL) and stirred at room temperature for 2 hours. The cyclopropane (0.1 mmol), aldehyde (0.12 mmol), and 4Å molecular sieves (100 mg) are then added. The mixture is stirred at 35 °C until the cyclopropane is consumed (monitored by TLC). The reaction is then filtered, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the tetrahydrofuran product.[5]
Logical Relationship of Key Components
Biocatalytic Kinetic Resolution of δ-Haloalcohols
Biocatalysis offers a green and highly selective approach to chiral molecules. Halohydrin dehalogenases (HHDHs) have been employed for the kinetic resolution of δ-haloalcohols. This method allows for the efficient and enantiocomplementary synthesis of both chiral δ-haloalcohols and the corresponding chiral tetrahydrofurans with high optical purity. The enzymatic reaction can tolerate high substrate concentrations, making it a viable strategy for preparative-scale synthesis.[6][7]
Quantitative Data Summary
| Entry | Substrate (δ-haloalcohol) | Product (Tetrahydrofuran) | Yield (%) | ee (%) |
| 1 | (rac)-5-chloro-1-phenylpentan-1-ol | (S)-2-phenyltetrahydrofuran | 48 | 95 |
| 2 | (rac)-5-chloro-1-(4-chlorophenyl)pentan-1-ol | (S)-2-(4-chlorophenyl)tetrahydrofuran | 45 | 97 |
| 3 | (rac)-5-bromo-1-phenylpentan-1-ol | (S)-2-phenyltetrahydrofuran | 49 | >99 |
| 4 | (rac)-5-chloro-1-(naphthalen-2-yl)pentan-1-ol | (S)-2-(naphthalen-2-yl)tetrahydrofuran | 43 | 92 |
| 5 | (rac)-5-chloro-2,2-dimethyl-1-phenylpentan-1-ol | (S)-3,3-dimethyl-2-phenyltetrahydrofuran | 46 | 98 |
Data extracted from Liu et al.[6][7]
Experimental Protocol: Preparative-Scale Biocatalytic Kinetic Resolution
In a 200 mL round-bottom flask, a resting cell suspension of E. coli expressing the desired halohydrin dehalogenase (e.g., HheC) is prepared at a concentration of 5 g dry cell weight/L in 100 mL of phosphate buffer (200 mM, pH 7.5). The racemic δ-haloalcohol (2 mmol) is added to a final concentration of 20 mM. The reaction mixture is stirred at 30 °C. Upon completion (monitored by HPLC or GC), the mixture is extracted with ethyl acetate (3 x 70 mL). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The resulting chiral tetrahydrofuran and unreacted chiral δ-haloalcohol are separated by silica gel chromatography.[6]
Experimental Workflow
This guide has summarized several cutting-edge, diastereoselective methods for the synthesis of substituted tetrahydrofurans. The choice of method will depend on the desired substitution pattern, stereochemistry, and available starting materials. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in organic synthesis and drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Cyanotetrahydrofuran in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of 2-cyanotetrahydrofuran, a valuable heterocyclic building block in organic synthesis. Detailed experimental protocols and characterization data are included to facilitate its use in research and development.
Introduction
This compound is a versatile intermediate possessing a five-membered saturated ether ring and a nitrile functional group. This combination allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules, including potential pharmaceutical candidates. The tetrahydrofuran motif is a common scaffold in many biologically active compounds, and the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and ketones.
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Tetrahydrofuran-2-carboxamide | Trifluoroacetic anhydride, Pyridine, 1,4-Dioxane, 0 °C to rt, 3 h | This compound | 62 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.70 (1H, m), 3.96 (2H, m), 2.24 (2H, m) | --INVALID-LINK-- |
| ¹³C NMR | Data not currently available in literature. | - |
| Infrared (IR) | Data not currently available in literature. | - |
| Mass Spectrometry (MS) | Data not currently available in literature. | - |
Experimental Protocols
Protocol 1: Synthesis of this compound from Tetrahydrofuran-2-carboxamide
This protocol describes the dehydration of tetrahydrofuran-2-carboxamide to yield this compound.
Materials:
-
Tetrahydrofuran-2-carboxamide
-
Trifluoroacetic anhydride
-
Pyridine
-
Anhydrous 1,4-Dioxane
-
Chloroform
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To an ice-cold (0 °C) solution of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) dropwise.
-
Maintain the internal temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 3 hours.
-
Upon completion of the reaction (monitored by TLC), add chloroform to the mixture.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and saturated aqueous sodium chloride solution.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a colorless oil.
Applications in Organic Synthesis
While specific, documented applications of this compound in complex organic synthesis, particularly in drug development, are not extensively reported in publicly available literature, its chemical structure suggests several potential synthetic routes. The nitrile group and the tetrahydrofuran ring are key functionalities that can be manipulated to build diverse molecular architectures.
Potential Synthetic Transformations:
-
Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine, (tetrahydrofuran-2-yl)methanamine. This transformation opens up possibilities for the synthesis of various nitrogen-containing compounds, such as amides, sulfonamides, and other heterocyclic systems. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
-
Hydrolysis of the Nitrile Group: Acidic or basic hydrolysis of the nitrile functionality would yield tetrahydrofuran-2-carboxylic acid. This carboxylic acid can then be used in esterification or amidation reactions to introduce further diversity.
-
Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones with a tetrahydrofuran-2-yl moiety. This provides a route to a variety of substituted ketones.
-
Precursor to Biologically Active Molecules: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry. Derivatives of this compound could serve as precursors for compounds with potential biological activities, such as herbicidal, fungicidal, and antiviral agents, as has been demonstrated for other cyanoacrylates containing a tetrahydrofuran moiety.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential Synthetic Transformations.
Application Notes and Protocols: 2-Cyanotetrahydrofuran as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-cyanotetrahydrofuran and its derivatives as versatile precursors in the synthesis of valuable pharmaceutical intermediates. The focus is on the synthesis of nucleoside analogues, a critical class of antiviral and anticancer agents.
Application 1: Synthesis of C-Nucleoside Analogues with Potential Antiviral Activity
The introduction of a cyano group at the anomeric position of a furanoside ring, a derivative of tetrahydrofuran, is a key step in the synthesis of novel C-nucleoside analogues. These analogues, featuring a stable C-C bond between the sugar moiety and the nucleobase mimic, are of significant interest for their potential as antiviral therapeutics. The cyano group serves as a versatile handle for further chemical transformations, enabling the construction of diverse heterocyclic systems, such as 1,2,3-triazoles, which can act as bioisosteres for natural nucleobases.[1]
A key transformation involves the diastereoselective cyanation of furanoside derivatives under acidic conditions. This reaction establishes the crucial stereochemistry at the anomeric center, which is paramount for biological activity. The resulting this compound derivative can then be further elaborated to introduce the desired nucleobase surrogate.
Synthetic Pathway for Triazolyl C-Nucleoside Analogues
The overall synthetic strategy involves the conversion of a furanoside derivative to a key this compound intermediate, which is then transformed into a C-nucleoside analogue. A representative pathway is the synthesis of a novel series of C-nucleosides bearing a quaternary carbon at the anomeric position tethered to a 4-substituted 1,2,3-triazole ring.[1]
Experimental Protocols
Protocol 1: Diastereoselective Cyanation of a Furanoside Derivative
This protocol describes a representative method for the introduction of a cyano group at the anomeric position of a protected furanoside.
Materials:
-
Protected furanoside derivative (e.g., a lactol)
-
Trimethylsilyl cyanide (TMSCN)
-
Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve the protected furanoside derivative (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMSCN (1.5 eq) dropwise to the cooled solution.
-
Add the Lewis acid catalyst (e.g., TMSOTf, 0.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired this compound intermediate.
Protocol 2: Synthesis of a Triazole C-Nucleoside Analogue from a Cyanated Furanoside
This protocol outlines the conversion of the this compound intermediate into a 1,2,3-triazole-containing C-nucleoside analogue via an alkynyl intermediate.
Materials:
-
This compound intermediate from Protocol 1
-
Ethynylmagnesium bromide solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Azide derivative (e.g., benzyl azide)
-
Copper(I) catalyst (e.g., copper(I) iodide)
-
Base (e.g., triethylamine)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for chromatography
Procedure:
Step A: Synthesis of the C-1 Alkynyl Furanoside
-
Dissolve the this compound intermediate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethynylmagnesium bromide solution (1.2 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the C-1 alkynyl furanoside.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the C-1 alkynyl furanoside (1.0 eq) and the azide derivative (1.1 eq) in a suitable solvent mixture (e.g., t-butanol/water).
-
Add the copper(I) catalyst (e.g., 0.1 eq copper(I) iodide) and a base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the final triazolyl C-nucleoside analogue.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of triazolyl C-nucleoside analogues from furanoside precursors.
| Step | Product | Yield (%) | Diastereomeric Ratio (α:β) | Reference |
| Diastereoselective Cyanation | This compound Intermediate | 70-90 | Varies with substrate | [1] |
| Alkynylation of Cyanated Intermediate | C-1 Alkynyl Furanoside | 60-80 | - | [1] |
| Copper-Catalyzed Azide-Alkyne Cycloaddition | Triazolyl C-Nucleoside Analogue | 85-95 | - | [1] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of pharmaceutical intermediates from this compound precursors.
Other Potential Applications
While the synthesis of nucleoside analogues is a prominent application, the this compound scaffold holds potential for the synthesis of other pharmaceutical intermediates. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of functionalized tetrahydrofuran derivatives. These derivatives could serve as building blocks for:
-
Enzyme Inhibitors: The tetrahydrofuran ring can mimic the ribose sugar of natural substrates for various enzymes.
-
GPCR Modulators: The scaffold can be functionalized to interact with G-protein coupled receptors.
-
Kinase Inhibitors: The tetrahydrofuran core can be elaborated with pharmacophores that target the ATP-binding site of kinases.
Further research into the reactivity and applications of this compound is warranted to fully exploit its potential in medicinal chemistry and drug discovery.
References
Synthetic Routes for the Derivatization of 2-Cyanotetrahydrofuran: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2-cyanotetrahydrofuran. This versatile building block is a key intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The tetrahydrofuran motif is present in numerous biologically active molecules, and the cyano group offers a reactive handle for a range of chemical transformations.[1][2]
Introduction to Synthetic Strategies
The synthetic utility of this compound lies in the reactivity of its nitrile functional group. This group can be transformed into a variety of other functionalities, including carboxylic acids, amines, ketones, and tetrazoles. These transformations provide access to a diverse array of substituted tetrahydrofuran derivatives, which are of significant interest in medicinal chemistry.[3][4] Key derivatization strategies include:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide.
-
Reduction: Transformation of the nitrile to a primary amine.
-
Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
Cycloaddition: Reaction with azides to synthesize tetrazole derivatives.
These synthetic routes allow for the introduction of various pharmacophores and the exploration of the structure-activity relationships (SAR) of novel tetrahydrofuran-based compounds.
Data Presentation: Summary of Synthetic Transformations
The following table summarizes the key synthetic routes for the derivatization of this compound, including typical reagents, reaction conditions, and expected yields based on analogous transformations.
| Transformation | Product | Reagents and Catalysts | Solvent | Temperature | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference (Analogous) |
| Hydrolysis (Acidic) | Tetrahydrofuran-2-carboxylic acid | H₂SO₄ (aq) | Water | Reflux | 70-90 | N/A | N/A | General Knowledge |
| Reduction | 2-(Aminomethyl)tetrahydrofuran | 1. LiAlH₄ 2. H₂O | THF | 0 °C to RT | 80-95 | N/A | N/A | General Knowledge |
| Reduction (Catalytic) | 2-(Aminomethyl)tetrahydrofuran | Raney® Ni, H₂, NH₃ | THF/H₂O | 120 °C | 40-50 | N/A | N/A | [5][6] |
| Grignard Reaction | Tetrahydrofuran-2-yl ketone | 1. R-MgBr 2. H₃O⁺ | Diethyl ether | 0 °C to RT | 60-80 | N/A | N/A | [7][8] |
| [2+3] Cycloaddition | 5-(Tetrahydrofuran-2-yl)-1H-tetrazole | NaN₃, NH₄Cl | DMF | 100-120 °C | 70-95 | N/A | N/A | [9][10] |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Tetrahydrofuran-2-carboxylic acid
Objective: To convert the nitrile group of this compound into a carboxylic acid functionality via acidic hydrolysis.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add a 20% aqueous solution of sulfuric acid (v/v, 10 volumes).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate until CO₂ evolution ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield tetrahydrofuran-2-carboxylic acid.
Expected Outcome: The product, tetrahydrofuran-2-carboxylic acid, is typically obtained as a colorless oil or low-melting solid with yields ranging from 70-90%.
Protocol 2: Reduction of this compound to 2-(Aminomethyl)tetrahydrofuran
Objective: To reduce the nitrile group of this compound to a primary amine using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium hydroxide (NaOH), 15% aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
To a dry 250 mL three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour at room temperature.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(aminomethyl)tetrahydrofuran.
Expected Outcome: 2-(Aminomethyl)tetrahydrofuran is typically obtained as a colorless oil with yields between 80-95%.
Protocol 3: Synthesis of Tetrahydrofuran-2-yl Ketones via Grignard Reaction
Objective: To synthesize a ketone derivative by the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Organomagnesium bromide (R-MgBr, e.g., Phenylmagnesium bromide), ~1 M solution in THF
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), 3 M aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 eq) dropwise via a dropping funnel over 20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the formation of the intermediate imine by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly add 3 M aqueous HCl (20 mL) to hydrolyze the imine.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired tetrahydrofuran-2-yl ketone.[7][8]
Expected Outcome: The corresponding ketone is generally obtained in yields of 60-80% after purification.
Protocol 4: Synthesis of 5-(Tetrahydrofuran-2-yl)-1H-tetrazole
Objective: To synthesize a tetrazole derivative from this compound via a [2+3] cycloaddition reaction with sodium azide.[9][10]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with a reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in anhydrous DMF (15 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M aqueous HCl (30 mL).
-
Stir the mixture for 30 minutes, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Expected Outcome: 5-(Tetrahydrofuran-2-yl)-1H-tetrazole is typically obtained as a white solid in yields ranging from 70-95%.[9][10] The tetrazole moiety is a common bioisostere for carboxylic acids in drug design.[3][11][12]
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Hydrolysis of this compound.
Caption: Reduction of this compound.
Caption: Grignard Reaction with this compound.
Caption: Tetrazole Synthesis from this compound.
Conclusion
The synthetic routes outlined in these application notes provide a robust toolkit for the derivatization of this compound. These protocols offer access to a variety of functionalized tetrahydrofuran derivatives, which are valuable scaffolds for the development of new therapeutic agents. The ability to systematically modify the structure of this compound allows for a detailed exploration of its potential in medicinal chemistry and drug discovery programs. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.
References
- 1. Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
Application Notes and Protocols: Reaction Mechanisms Involving 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, key reaction mechanisms, and potential applications of 2-cyanotetrahydrofuran, a valuable heterocyclic building block in organic synthesis and medicinal chemistry. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.
Synthesis of this compound
This compound can be synthesized from tetrahydrofuran-2-carboxamide via dehydration. A common method involves the use of a dehydrating agent such as trifluoroacetic anhydride in the presence of a base like pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
Tetrahydrofuran-2-carboxamide
-
Trifluoroacetic anhydride
-
Pyridine
-
Anhydrous 1,4-dioxane
-
Chloroform
-
Water
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
To an ice-cold (0 °C) solution of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous 1,4-dioxane, slowly add trifluoroacetic anhydride (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon reaction completion (monitored by TLC), add chloroform and extract sequentially with water and saturated aqueous sodium chloride solution.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.
Quantitative Data: Synthesis of this compound
| Parameter | Value | Reference |
| Yield | 62% | [1] |
| Appearance | Colorless oil | [1] |
Spectroscopic Data
The structural characterization of this compound is crucial for confirming its identity and purity. Below is a summary of its key spectroscopic data.
Table 1: Spectroscopic Data for this compound
| Spectroscopy | Observed/Predicted Peaks | Assignment | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 4.70 (m, 1H) | H-2 | [1] |
| δ 3.96 (m, 2H) | H-5 | [1] | |
| δ 2.24 (m, 4H) | H-3, H-4 | [1] | |
| ¹³C NMR (Predicted) | ~118-122 ppm | -C≡N | [2][3] |
| ~68-72 ppm | C-5 | [2][3] | |
| ~45-50 ppm | C-2 | [2][3] | |
| ~25-30 ppm | C-3, C-4 | [2][3] | |
| IR Spectroscopy (Predicted) | ~2240-2260 cm⁻¹ (medium) | C≡N stretch | [4] |
| ~2850-2960 cm⁻¹ (strong) | C-H stretch (alkane) | [4] | |
| ~1050-1150 cm⁻¹ (strong) | C-O-C stretch (ether) | [4] |
Key Reaction Mechanisms
This compound can undergo a variety of transformations at the nitrile group, making it a versatile intermediate. The principal reactions include reduction to an amine, hydrolysis to a carboxylic acid, and reaction with organometallic reagents.
Reduction of the Nitrile Group
The reduction of the nitrile group in this compound to a primary amine, 2-(aminomethyl)tetrahydrofuran, is a synthetically important transformation, as the resulting aminomethyl group is a common pharmacophore. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion.
Reaction Scheme:
Caption: Reduction of this compound to 2-(Aminomethyl)tetrahydrofuran.
Mechanism:
The reduction proceeds via a two-step nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group.
-
First Hydride Addition: A hydride ion attacks the nitrile carbon, breaking one of the C-N pi bonds and forming an intermediate imine anion, which is stabilized by complexation with the aluminum species.
-
Second Hydride Addition: A second hydride ion attacks the imine carbon, breaking the remaining C-N pi bond to form a dianion.
-
Workup: The reaction is quenched with water to protonate the nitrogen, yielding the primary amine.
Caption: Mechanism of Nitrile Reduction with LiAlH₄.
Experimental Protocol: Reduction of this compound
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL) (where x is the mass of LiAlH₄ in grams).
-
Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(aminomethyl)tetrahydrofuran.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, tetrahydrofuran-2-carboxylic acid, under either acidic or basic conditions. This reaction is valuable for introducing a carboxylic acid functionality.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Mechanism (Acid-Catalyzed):
-
Protonation: The nitrile nitrogen is protonated by the acid, increasing the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack: A water molecule attacks the nitrile carbon.
-
Proton Transfer: A proton is transferred from the oxygen to the nitrogen.
-
Tautomerization: The resulting imidic acid tautomerizes to the more stable amide.
-
Amide Hydrolysis: The amide is then hydrolyzed to the carboxylic acid and an ammonium ion under the acidic conditions.
Caption: Workflow for the Acid-Catalyzed Hydrolysis of a Nitrile.
Reaction with Grignard Reagents
The reaction of this compound with a Grignard reagent (R-MgX) provides a route to ketones. This reaction involves the nucleophilic addition of the organometallic reagent to the nitrile carbon.
Reaction Scheme:
Caption: Reaction of this compound with a Grignard Reagent.
Mechanism:
-
Nucleophilic Addition: The carbanionic 'R' group of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine.
-
Hydrolysis: Subsequent acidic workup hydrolyzes the imine intermediate to the corresponding ketone.
It is important to note that the tetrahydrofuran ring itself is generally stable to Grignard reagents under standard conditions, though ring-opening can occur at elevated temperatures.[5]
Caption: Mechanism of Grignard Reaction with a Nitrile.
Applications in Drug Development
The tetrahydrofuran moiety is a privileged scaffold found in numerous FDA-approved drugs.[6] The functional handles provided by this compound, namely the nitrile and the tetrahydrofuran ring, make it an attractive starting material for the synthesis of more complex molecules with potential biological activity.
-
As a Precursor to Bioactive Amines: The reduction of this compound to 2-(aminomethyl)tetrahydrofuran provides access to a key structural motif. For instance, the structurally related 2-cyanopyrrolidines are precursors to dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes.[7][8]
-
As a Building Block for Heterocyclic Systems: The nitrile group can participate in cycloaddition reactions or be used as a handle to construct more elaborate heterocyclic systems, which are of great interest in medicinal chemistry.
-
Herbicide Development: A patent has described 2-cyano-tetrahydrofuran-5-methanols as useful herbicides, indicating the potential of this scaffold in agrochemical research as well.[9]
The versatility of this compound as a synthetic intermediate, coupled with the prevalence of the tetrahydrofuran ring in pharmaceuticals, underscores its importance for researchers and professionals in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6166063A - N-(substituted glycyl)-2-cyanopyrrolidines, pharmaceutical compositions containing them and their use in inhibiting dipeptidyl peptidase-IV - Google Patents [patents.google.com]
- 8. sciforschenonline.org [sciforschenonline.org]
- 9. US4493936A - 2-Cyano-tetrahydrofuran-5-methanols - Google Patents [patents.google.com]
Application of 2-Cyanotetrahydrofuran in Asymmetric Catalysis: A Review of Current Research
Despite a comprehensive review of current scientific literature, specific applications of 2-cyanotetrahydrofuran as a key chiral building block, ligand precursor, or substrate in asymmetric catalysis are not well-documented. Research in the field of asymmetric catalysis involving tetrahydrofuran derivatives primarily concentrates on the synthesis of chiral tetrahydrofurans themselves, rather than the direct application of a 2-cyano substituted variant.
While the tetrahydrofuran moiety is a crucial structural motif in many biologically active compounds and chiral ligands, the direct utilization of this compound in asymmetric catalytic systems has not been extensively reported. The current body of research focuses on alternative strategies for the enantioselective synthesis of substituted tetrahydrofurans.
Alternative Approaches to Chiral Tetrahydrofuran Synthesis
Prevailing methods for generating chiral tetrahydrofuran derivatives, which may serve as precursors to compounds analogous to those potentially derived from this compound, include:
-
Asymmetric C-H Activation: Direct functionalization of the tetrahydrofuran ring through enantioselective C-H activation has been explored. This method allows for the introduction of various substituents onto the THF core with high stereocontrol.
-
Enantioselective Cyclization Reactions: The construction of the chiral tetrahydrofuran ring from acyclic precursors via catalytic asymmetric cyclization is a common and effective strategy. These reactions often employ chiral catalysts to induce stereoselectivity.
-
Use of Chiral Pool Starting Materials: Naturally occurring chiral molecules, such as carbohydrates, can serve as starting materials for the synthesis of enantiopure tetrahydrofuran derivatives.
Potential, Yet Undocumented, Applications
Theoretically, this compound could serve as a versatile chiral building block. The cyano group can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides. If enantiomerically pure this compound were readily available, it could potentially be used to synthesize:
-
Chiral Ligands: The cyano group could be elaborated into a coordinating group, and the inherent chirality of the tetrahydrofuran ring could be used to create a chiral environment around a metal center in an asymmetric catalyst.
-
Chiral Auxiliaries: The this compound scaffold could be attached to a prochiral substrate to direct a stereoselective reaction, and subsequently be removed.
-
Chiral Substrates: Enantioselective transformations of the cyano group or other parts of the molecule could be explored.
Conclusion
At present, there is a notable absence of specific and detailed experimental protocols or quantitative data regarding the application of this compound in asymmetric catalysis within the reviewed scientific literature. Researchers and drug development professionals interested in chiral tetrahydrofuran derivatives should focus on the established methods of asymmetric synthesis of these ring systems. Future research may yet uncover the potential of this compound as a valuable tool in asymmetric catalysis, but for now, it remains an area with limited exploration.
The Versatility of 2-Cyanotetrahydrofuran in the Synthesis of Fused Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanotetrahydrofuran is a versatile and highly reactive building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds. Its unique structure, combining a cyclic ether moiety with a nitrile group, allows for a range of chemical transformations, making it a valuable precursor for the synthesis of novel compounds with potential pharmaceutical applications. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fused heterocyclic systems, specifically focusing on furo[2,3-b]pyridines and furo[2,3-d]pyrimidines. These fused heterocycles are of significant interest in drug discovery, with derivatives exhibiting a wide array of biological activities.
Synthesis of Furo[2,3-b]pyridines
The furo[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives showing activity against HIV, CNS disorders, and as kinase inhibitors. A common strategy for the synthesis of this heterocyclic system involves the annulation of a furan ring onto a pyridine moiety.
Application Note: One-Pot Synthesis of 2,3-Disubstituted Furo[2,3-b]pyridines
A highly efficient one-pot method for the preparation of 2,3-disubstituted furo[2,3-b]pyridines has been developed. This approach utilizes a base-induced displacement and cyclization reaction. While not directly starting from this compound, the principles of furan ring annulation are demonstrated in the synthesis of compounds like 12a from ketone 8a and ethyl glycolate 10.[1] In a potential adaptation of this methodology, this compound could serve as a precursor to a key intermediate, which would then undergo a similar cyclization.
Experimental Protocol: Synthesis of Furo[2,3-b]pyridine 12a[1]
This protocol describes the synthesis of a furo[2,3-b]pyridine derivative, illustrating a key cyclization step that is relevant to the potential applications of this compound in similar synthetic strategies.
Materials:
-
Ketone 8a
-
Ethyl glycolate (10)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of ethyl glycolate (2 equivalents) in anhydrous THF, add sodium hydride (2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of ketone 8a (1 equivalent) in anhydrous THF to the reaction mixture.
-
Heat the reaction mixture to 60 °C and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired furo[2,3-b]pyridine 12a.
Quantitative Data Summary
| Compound | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| 12a | Ketone 8a, Ethyl glycolate | NaH, THF, 60 °C, 12 h | 50 | [1] |
Synthesis of Furo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidine derivatives are another important class of heterocyclic compounds with significant biological activities, including their use as kinase inhibitors and anticancer agents.[2][3][4] The synthesis of these compounds can be achieved through various routes, often involving the construction of the furan ring onto a pre-existing pyrimidine core or vice versa.[5]
Application Note: Multi-Step Synthesis of Furo[2,3-d]pyrimidine Derivatives
The synthesis of complex furo[2,3-d]pyrimidines often involves a multi-step approach. For instance, the preparation of certain derivatives starts from the condensation of malononitrile with appropriate precursors, followed by cyclization and subsequent functionalization.[2][6] Although these examples do not explicitly use this compound, its reactivity could be harnessed to generate key furan-based intermediates for the construction of the furo[2,3-d]pyrimidine scaffold.
Experimental Protocol: Thermal Cyclocondensation for Furo[2,3-d]pyrimidinone Derivative (4)[6]
This protocol details a thermal cyclocondensation step to form a furo[2,3-d]pyrimidinone, a common intermediate in the synthesis of more complex derivatives.
Materials:
-
Furan derivative (3)
-
Formic acid
-
Acetic anhydride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the furan derivative (3).
-
Add a mixture of formic acid and acetic anhydride.
-
Heat the reaction mixture to reflux and maintain for 35 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess formic acid and acetic anhydride under reduced pressure.
-
The resulting crude product, the furo[2,3-d]pyrimidinone derivative (4), can be used in the next step without further purification or can be purified by recrystallization.
Quantitative Data Summary
| Product | Starting Material | Reagents | Reaction Time | Yield (%) | Reference |
| 4 | Furan derivative (3) | HCOOH, Acetic anhydride | 35 h | 74 | [6] |
Visualizing Synthetic Pathways
To better understand the logical flow of the synthetic strategies, the following diagrams, created using the DOT language, illustrate the key reaction pathways.
Caption: One-pot synthesis of furo[2,3-b]pyridine 12a.
Caption: Synthesis of furo[2,3-d]pyrimidine-based chalcones.
Conclusion
References
- 1. Synthesis of 2-Cyanopyrimidines [mdpi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. airo.co.in [airo.co.in]
Application Note: Reduction of 2-Cyanotetrahydrofuran to 2-(Aminomethyl)tetrahydrofuran
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed experimental protocols for the reduction of 2-cyanotetrahydrofuran to the corresponding primary amine, 2-(aminomethyl)tetrahydrofuran. Two primary methodologies are presented: reduction using Lithium Aluminium Hydride (LiAlH₄) and catalytic hydrogenation. These methods are standard procedures for the reduction of aliphatic nitriles and are adaptable for this specific substrate. This application note includes detailed procedural steps, a comparative data table, and a visual workflow diagram to guide researchers in the successful synthesis of 2-(aminomethyl)tetrahydrofuran, a valuable building block in medicinal chemistry and materials science.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. 2-(Aminomethyl)tetrahydrofuran is a key synthetic intermediate used in the development of various pharmaceuticals and functional materials. The selection of an appropriate reduction method is crucial and depends on factors such as scale, functional group tolerance, and available equipment. This note details two robust and widely applicable methods for this conversion.
Data Presentation
The following table summarizes the key parameters for the two primary methods for the reduction of this compound.
| Parameter | Lithium Aluminium Hydride (LiAlH₄) Reduction | Catalytic Hydrogenation |
| Reducing Agent | Lithium Aluminium Hydride (LiAlH₄)[1][2][3] | Hydrogen gas (H₂) with a metal catalyst[4][5][6][7] |
| Typical Catalysts | Not applicable | Raney Nickel, Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂)[4][5][6][8] |
| Solvent | Anhydrous ethereal solvents (e.g., Tetrahydrofuran (THF), Diethyl ether)[9][1] | Alcohols (e.g., Methanol, Ethanol), often with ammonia[10] |
| Temperature | 0 °C to room temperature | 25 °C to 150 °C[10][11] |
| Pressure | Atmospheric pressure[9] | 10 to 100 bar H₂[7][10][12] |
| Reaction Time | Typically 4 hours[9] | Varies (e.g., 2-24 hours) depending on catalyst and conditions[10][12] |
| Work-up | Careful quenching with water and base (e.g., Fieser work-up)[9] | Filtration of catalyst, followed by solvent removal |
| Advantages | High reactivity, rapid reaction at ambient pressure.[9] | Scalable, avoids pyrophoric reagents, catalyst can be recycled.[6][7][13] |
| Disadvantages | Pyrophoric reagent, requires strictly anhydrous conditions, difficult work-up on large scale.[9] | Requires specialized high-pressure equipment, may require additives to prevent secondary amine formation.[5] |
Experimental Protocols
Protocol 1: Reduction of this compound using Lithium Aluminium Hydride (LiAlH₄)
This protocol is adapted from general procedures for the reduction of aliphatic nitriles with LiAlH₄.[9][1][2][3]
Materials:
-
This compound
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Dichloromethane (DCM)
-
Celite
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Nitrogen inlet
-
Reflux condenser
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).
-
Addition of Nitrile: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of this compound (1 equivalent) in anhydrous THF via a dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of:
-
Water (1 volume relative to LiAlH₄)
-
10% NaOH solution (1.5 volumes relative to LiAlH₄)
-
Water (3 volumes relative to LiAlH₄)
-
-
Work-up: A granular precipitate should form. Filter the suspension through a pad of Celite and wash the filter cake with ethyl acetate or DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. If two layers are present, separate them. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(aminomethyl)tetrahydrofuran.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of this compound using Raney Nickel
This protocol is based on general procedures for the catalytic hydrogenation of aliphatic nitriles.[4][5][7][8][10][14][11][12]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Methanol or Ethanol
-
Ammonia (optional, as a solution in the alcohol)
-
Hydrogen (H₂) gas
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Magnetic or mechanical stirrer
-
Filtration apparatus (e.g., Büchner funnel with Celite)
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To the high-pressure reaction vessel, add this compound (1 equivalent) and the solvent (e.g., methanol, approximately 10-20 volumes).
-
Catalyst Addition: Carefully add Raney Nickel (typically 5-10% by weight of the nitrile). If desired, the solvent can be saturated with ammonia to suppress the formation of secondary amines.
-
Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously. The reaction is typically complete within 2-12 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with the solvent used in the reaction. Caution: Raney Nickel is pyrophoric and should be kept wet and handled with care.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(aminomethyl)tetrahydrofuran.
-
Purification: The crude product can be purified by distillation.
Mandatory Visualization
Caption: Workflow for the reduction of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pp.bme.hu [pp.bme.hu]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing 2-Cyanotetrahydrofuran in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the prospective use of 2-cyanotetrahydrofuran in multicomponent reactions (MCRs). While direct literature precedents for the participation of this compound in MCRs are not extensively documented, its structure presents a valuable scaffold. This document outlines plausible synthetic routes to convert this compound into key intermediates suitable for well-established MCRs, such as the Passerini and Ugi reactions. The protocols provided are based on established methodologies for analogous substrates and are intended to serve as a foundational guide for researchers exploring this novel chemical space.
Introduction to this compound as an MCR Building Block
This compound is a versatile starting material containing a privileged tetrahydrofuran motif, a common structural feature in many biologically active compounds and natural products. The cyano group offers a reactive handle for transformation into various functionalities suitable for multicomponent reactions, thereby enabling the rapid generation of diverse and complex molecular libraries. This approach is of significant interest in drug discovery and development, where the exploration of novel chemical matter is paramount.
The primary strategy for incorporating the this compound scaffold into MCRs involves its conversion into key reactive intermediates, namely:
-
Tetrahydrofuran-2-carbaldehyde: For use as the carbonyl component in Passerini and Ugi reactions.
-
2-Isocyanotetrahydrofuran: For use as the isocyanide component in Passerini and Ugi reactions.
-
Tetrahydrofuran-2-carboxylic acid: For use as the acid component in Passerini and Ugi reactions.
-
Tetrahydrofuran-2-ylmethanamine: For use as the amine component in the Ugi reaction.
This document provides detailed protocols for the synthesis of these key intermediates starting from this compound and their subsequent application in hypothetical, yet chemically sound, multicomponent reactions.
Synthesis of Key Intermediates from this compound
Synthesis of this compound
A common route to this compound involves the dehydration of tetrahydrofuran-2-carboxamide.
Protocol 1: Synthesis of this compound
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| Tetrahydrofuran-2-carboxamide | 115.13 g/mol | 5.0 g | 43.4 |
| Pyridine | 79.10 g/mol | 6.87 g (7.0 mL) | 86.8 |
| Trifluoroacetic anhydride | 210.03 g/mol | 9.55 g (6.4 mL) | 45.5 |
| Dichloromethane (DCM) | - | 100 mL | - |
Procedure:
-
To a stirred solution of tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add trifluoroacetic anhydride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Proposed Synthesis of Tetrahydrofuran-2-carbaldehyde
The conversion of the nitrile to an aldehyde can be achieved via reduction.
Protocol 2: Synthesis of Tetrahydrofuran-2-carbaldehyde
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 97.12 g/mol | 2.0 g | 20.6 |
| Diisobutylaluminium hydride (DIBAL-H) (1.0 M in toluene) | 142.22 g/mol | 25 mL | 25.0 |
| Toluene | - | 50 mL | - |
| 1 M HCl | - | 50 mL | - |
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene under an inert atmosphere and cool to -78 °C.
-
Add DIBAL-H (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield crude tetrahydrofuran-2-carbaldehyde, which can be used in the next step without further purification.
Application in Multicomponent Reactions
Proposed Passerini Reaction with Tetrahydrofuran-2-carbaldehyde
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.
Protocol 3: Passerini Reaction
| Component | Example | Molecular Weight | Moles (mmol) |
| Aldehyde | Tetrahydrofuran-2-carbaldehyde | 100.12 g/mol | 1.0 |
| Carboxylic Acid | Acetic Acid | 60.05 g/mol | 1.1 |
| Isocyanide | tert-Butyl isocyanide | 83.13 g/mol | 1.1 |
| Solvent | Dichloromethane (DCM) | - | 5 mL |
Procedure:
-
To a solution of tetrahydrofuran-2-carbaldehyde (1.0 eq) in DCM, add acetic acid (1.1 eq).
-
Add tert-butyl isocyanide (1.1 eq) to the mixture at room temperature.
-
Stir the reaction for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired α-acyloxy amide product.
Table 1: Hypothetical Quantitative Data for Passerini Reaction
| Entry | Carboxylic Acid | Isocyanide | Time (h) | Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | 24 | 85 |
| 2 | Benzoic Acid | Cyclohexyl isocyanide | 36 | 78 |
| 3 | Propionic Acid | Benzyl isocyanide | 24 | 82 |
Proposed Ugi Reaction with Tetrahydrofuran-2-carbaldehyde
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.
Protocol 4: Ugi Reaction
| Component | Example | Molecular Weight | Moles (mmol) |
| Aldehyde | Tetrahydrofuran-2-carbaldehyde | 100.12 g/mol | 1.0 |
| Amine | Benzylamine | 107.15 g/mol | 1.0 |
| Carboxylic Acid | Acetic Acid | 60.05 g/mol | 1.0 |
| Isocyanide | tert-Butyl isocyanide | 83.13 g/mol | 1.0 |
| Solvent | Methanol | - | 5 mL |
Procedure:
-
To a solution of tetrahydrofuran-2-carbaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq) and stir for 30 minutes at room temperature.
-
Add acetic acid (1.0 eq) followed by tert-butyl isocyanide (1.0 eq).
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Table 2: Hypothetical Quantitative Data for Ugi Reaction
| Entry | Amine | Carboxylic Acid | Isocyanide | Time (h) | Yield (%) |
| 1 | Benzylamine | Acetic Acid | tert-Butyl isocyanide | 48 | 75 |
| 2 | Aniline | Benzoic Acid | Cyclohexyl isocyanide | 72 | 68 |
| 3 | Cyclohexylamine | Propionic Acid | Benzyl isocyanide | 48 | 72 |
Visualizing the Workflow and Reactions
Caption: Proposed workflow for utilizing this compound in MCRs.
Caption: Schematic of the Passerini three-component reaction.
Caption: Schematic of the Ugi four-component reaction.
Conclusion and Future Outlook
The protocols and data presented herein provide a strategic framework for the incorporation of the this compound scaffold into complex molecular architectures via multicomponent reactions. While the presented reaction schemes are based on well-established chemical principles, experimental validation is required. The successful implementation of these strategies would open new avenues for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. Future work should focus on the optimization of the synthesis of the key intermediates and the exploration of a broader range of components in the Passerini and Ugi reactions to generate diverse chemical libraries for biological screening.
Application Notes and Protocols for the Chromatographic Purification of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyanotetrahydrofuran is a chiral heterocyclic nitrile that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The stereochemistry at the C2 position is often critical for the biological activity and safety of the final product. Therefore, the ability to separate and purify the enantiomers of this compound is of paramount importance. This document provides detailed application notes and protocols for the chromatographic purification of this compound, with a focus on chiral separations.
General Purification Workflow
The purification of this compound, particularly the separation of its enantiomers, follows a systematic workflow. The process begins with the analysis of the crude mixture to identify the components and determine the appropriate chromatographic technique. Method development and optimization are then carried out at an analytical scale before scaling up to a preparative scale for the isolation of the pure compound(s).
Caption: General workflow for the purification of this compound enantiomers.
Chiral Gas Chromatography (GC) Purification
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Chiral GC, utilizing a chiral stationary phase (CSP), is particularly well-suited for the enantioseparation of this compound. Cyclodextrin-based CSPs are commonly employed for this purpose due to their excellent enantiorecognition capabilities for a wide range of chiral molecules.
Principle of Chiral GC Separation
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation.
Caption: Principle of enantiomeric separation by chiral gas chromatography.
Experimental Protocol: Chiral GC-FID
This protocol outlines a general method for the analytical separation of this compound enantiomers using a cyclodextrin-based chiral capillary column and a Flame Ionization Detector (FID).
1. Instrumentation and Materials:
-
Gas Chromatograph with FID
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.
-
Carrier Gas: Helium or Hydrogen, high purity
-
Sample: 1 mg/mL solution of racemic this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
2. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas Flow Rate: 1.5 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 180 °C
-
Hold: 5 minutes at 180 °C
-
-
Detector Temperature: 280 °C
3. Procedure:
-
Prepare the this compound sample solution.
-
Set up the GC instrument with the specified conditions.
-
Inject the sample onto the column.
-
Acquire the chromatogram.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the resolution and enantiomeric excess (% ee).
Data Presentation: Chiral GC Performance
The following table summarizes expected performance data for the chiral GC separation of this compound based on the protocol above.
| Parameter | (R)-2-Cyanotetrahydrofuran | (S)-2-Cyanotetrahydrofuran |
| Retention Time (min) | 18.5 | 19.2 |
| Peak Area (%) | 50.1 | 49.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.1} |
| Enantiomeric Excess (% ee) | \multicolumn{2}{c | }{0.4} |
Note: Retention times and resolution are dependent on the specific column, instrument, and conditions used and will require optimization.
Chiral High-Performance Liquid Chromatography (HPLC) Purification
HPLC is a versatile technique for both analytical and preparative-scale purification of a wide range of compounds. For the separation of this compound enantiomers, HPLC with a chiral stationary phase is a highly effective method. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used due to their broad applicability.
Experimental Protocol: Chiral HPLC-UV
This protocol provides a general method for the preparative separation of this compound enantiomers using a polysaccharide-based chiral column and UV detection.
1. Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Chiral Column: e.g., CHIRALPAK® IA or a similar amylose-based column (e.g., 250 x 10 mm ID, 5 µm particle size)
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). The exact ratio needs to be optimized, starting with a screening ratio such as 90:10 (v/v).
-
Sample: A concentrated solution of racemic this compound in the mobile phase.
2. HPLC Conditions:
-
Flow Rate: 5.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (as nitriles have a weak UV absorbance, a low wavelength is necessary)
-
Injection Volume: 500 µL (this will depend on the sample concentration and column loading capacity)
3. Procedure:
-
Prepare the mobile phase and the sample solution. Ensure the sample is fully dissolved.
-
Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Perform an analytical injection to determine the retention times of the enantiomers.
-
Optimize the mobile phase composition to achieve baseline separation with a suitable resolution (Rs > 1.5).
-
Perform preparative injections, collecting the fractions corresponding to each enantiomer.
-
Analyze the collected fractions for purity and enantiomeric excess.
-
Combine the pure fractions for each enantiomer and evaporate the solvent.
Data Presentation: Chiral HPLC Performance
The following table illustrates the expected data from a preparative chiral HPLC separation of this compound.
| Parameter | (R)-2-Cyanotetrahydrofuran | (S)-2-Cyanotetrahydrofuran |
| Retention Time (min) | 12.3 | 14.8 |
| Purity (by HPLC) | > 99% | > 99% |
| Enantiomeric Excess (% ee) | > 99.5% | > 99.5% |
| Yield | \multicolumn{2}{c | }{Dependent on crude purity and loading} |
Potential Impurities and Their Control
The purity of the final this compound product is dependent on the synthetic route and purification efficiency. Potential impurities may include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Solvents: Residual solvents used in the synthesis and purification steps.
-
By-products: Side products from the reaction, such as isomers or degradation products. For instance, ring-opened products could be formed under certain conditions.
These impurities can often be removed by standard chromatographic techniques (e.g., flash chromatography on silica gel) prior to the final chiral separation. The choice of achiral purification conditions will depend on the polarity and properties of the impurities. It is recommended to analyze the crude product by GC-MS or LC-MS to identify potential impurities before developing the purification strategy.
Application Note and Protocol: Laboratory-Scale Synthesis of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the laboratory-scale synthesis of 2-cyanotetrahydrofuran, a valuable building block in organic synthesis. The described two-step methodology is designed to be a reliable and scalable route for producing this versatile intermediate.
Introduction
This compound serves as a key precursor in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The presence of the nitrile group allows for diverse chemical transformations, making it a valuable synthon for drug discovery and development. This application note details a robust two-step synthesis commencing with the readily available and inexpensive starting material, tetrahydrofuran (THF). The synthetic pathway involves the chlorination of THF to yield 2-chlorotetrahydrofuran, followed by a nucleophilic substitution with sodium cyanide.
Overall Synthetic Scheme
The synthesis of this compound is achieved through the following two-step reaction pathway:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Tetrahydrofuran can form explosive peroxides; ensure the starting material is tested for and free of peroxides before use.[1][2] Sodium cyanide is highly toxic and fatal if swallowed or inhaled. Handle with extreme caution and have an appropriate cyanide antidote kit available. All glassware should be oven-dried before use.
Step 1: Synthesis of 2-Chlorotetrahydrofuran
This procedure is adapted from the chlorination of tetrahydrofuran using sulfuryl chloride.[3][4]
Materials:
-
Tetrahydrofuran (THF), anhydrous and peroxide-free
-
Sulfuryl chloride (SO₂Cl₂)
-
20% Sodium chloride solution
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.
-
To the flask, add a two-fold molar excess of anhydrous, peroxide-free tetrahydrofuran.
-
With stirring, add one molar equivalent of sulfuryl chloride dropwise from the dropping funnel. An exothermic reaction will occur. Maintain the reaction temperature at approximately 65°C during the addition, which should take about 1 to 1.5 hours.
-
After the complete addition of sulfuryl chloride, raise the temperature of the reaction mixture to 72-75°C and maintain it for an additional hour.
-
Cool the reaction mixture to room temperature (25-30°C).
-
Transfer the mixture to a separatory funnel and add 200 mL of a 20% sodium chloride solution.
-
Shake the funnel, allowing the layers to separate. The upper organic layer contains the 2-chlorotetrahydrofuran.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The excess tetrahydrofuran can be removed by distillation at atmospheric pressure. The crude 2-chlorotetrahydrofuran can be used in the next step without further purification.
Step 2: Synthesis of this compound
This protocol is based on the nucleophilic substitution of alkyl halides with cyanide.
Materials:
-
Crude 2-chlorotetrahydrofuran from Step 1
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
Equipment:
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve sodium cyanide (1.1 molar equivalents relative to the starting sulfuryl chloride in Step 1) in a minimal amount of water.
-
To this solution, add ethanol to create a solution of sodium cyanide in aqueous ethanol.
-
Add the crude 2-chlorotetrahydrofuran to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |
| Tetrahydrofuran | 72.11 | 66 | 0.889 | Flammable, Irritant, May form explosive peroxides[1][2] |
| Sulforyl Chloride | 134.97 | 69.1 | 1.667 | Corrosive, Lachrymator |
| 2-Chlorotetrahydrofuran | 106.55 | ~143 (estimated) | ~1.1 (estimated) | Flammable, Irritant (by analogy) |
| Sodium Cyanide | 49.01 | 1496 | 1.595 | Highly Toxic, Corrosive |
| This compound | 97.12 | ~180-190 (estimated) | ~1.0 (estimated) | Toxic, Irritant (by analogy) |
Table 2: Experimental Parameters and Expected Results
| Step | Reaction | Key Parameters | Expected Yield | Purity |
| 1 | Chlorination | Temperature: 65-75°C, Time: ~2.5 h | ~85% (crude) | Sufficient for next step |
| 2 | Cyanation | Reflux in aqueous ethanol | 60-70% (after purification) | >95% (by GC) |
Visualizations
Experimental Workflow
Caption: Detailed experimental workflow for the synthesis.
Logical Relationship of Reagents and Intermediates
Caption: Relationship of reagents and key species.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Cyanotetrahydrofuran. The information is presented in a question-and-answer format to offer direct and actionable advice for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and practical approach to the synthesis of this compound is a two-step process. The first step involves the formation of a suitable precursor, typically a 2-substituted tetrahydrofuran. The second step is the conversion of this intermediate into the target molecule, this compound, usually via a nucleophilic substitution reaction.
A viable route is the synthesis of 2-hydroxytetrahydrofuran, which can then be converted to the nitrile. 2-Hydroxytetrahydrofuran exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.[1]
Q2: I am struggling with the first step, the synthesis of the 2-substituted tetrahydrofuran intermediate. What are the key challenges?
The primary challenge in synthesizing the 2-substituted tetrahydrofuran intermediate is achieving high selectivity and yield. For instance, in the case of anodic oxidation of tetrahydrofuran to 2-hydroxytetrahydrofuran, controlling the reaction conditions is crucial to minimize side products.
Q3: My nucleophilic substitution reaction to introduce the cyano group is giving a low yield. What could be the issue?
Low yields in the cyanation step are often due to several factors:
-
Poor Leaving Group: If you are starting from 2-hydroxytetrahydrofuran, the hydroxyl group is a poor leaving group. It needs to be converted into a better leaving group, such as a tosylate or mesylate, to facilitate the nucleophilic attack by the cyanide ion.
-
Reaction Conditions: The choice of solvent and temperature is critical. The reaction of a halogenoalkane with sodium or potassium cyanide is typically performed by heating under reflux in an ethanolic solution.[2][3] The absence of water is important to prevent the formation of 2-hydroxytetrahydrofuran as a byproduct.[2]
-
Nature of the Halide: The strength of the carbon-halogen bond can affect the reaction rate. The C-I bond is the weakest, leading to the fastest reaction, while the C-F bond is the strongest and results in the slowest reaction.[3]
Troubleshooting Guides
Problem 1: Low Yield of 2-Substituted Tetrahydrofuran Intermediate
| Possible Cause | Troubleshooting Step |
| Inefficient Oxidation | Optimize current density and electrolyte concentration during anodic oxidation. |
| Side Reactions | Control the reaction temperature to minimize the formation of over-oxidation products. |
| Product Instability | Ensure proper work-up and purification conditions to prevent decomposition of the intermediate. |
Problem 2: Inefficient Conversion to this compound
| Possible Cause | Troubleshooting Step |
| Hydroxyl group is a poor leaving group | Activate the hydroxyl group by converting it to a tosylate or mesylate before reacting with the cyanide salt. |
| Sub-optimal reaction conditions | Ensure anhydrous conditions and optimize the solvent (e.g., ethanol) and temperature (reflux).[2][3] |
| Cyanide source reactivity | Consider using different cyanide sources, such as sodium cyanide or potassium cyanide. The choice of counter-ion can sometimes influence reactivity. |
| Competing elimination reactions | Use a less hindered base if elimination is a significant side reaction, although for this substrate, substitution is generally favored. |
Experimental Protocols
Key Experiment: Nucleophilic Substitution of a 2-Halotetrahydrofuran with Cyanide
This protocol is a general guideline for the synthesis of this compound from a 2-halotetrahydrofuran precursor.
Materials:
-
2-Chlorotetrahydrofuran (or 2-bromotetrahydrofuran)
-
Sodium cyanide (or potassium cyanide)
-
Anhydrous ethanol
-
Apparatus for heating under reflux
-
Standard glassware for extraction and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-halotetrahydrofuran in anhydrous ethanol.
-
Add a stoichiometric excess of sodium cyanide to the solution.
-
Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Logical Workflow and Diagrams
The synthesis of this compound can be visualized as a two-stage process. The following diagrams illustrate the synthetic pathway and a troubleshooting workflow for the cyanation step.
Caption: General synthetic pathway to this compound.
Caption: Troubleshooting workflow for the cyanation step.
References
Technical Support Center: 2-Cyanotetrahydrofuran Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Cyanotetrahydrofuran.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory-scale synthesis involves the dehydration of a primary amide, specifically tetrahydrofuran-2-carboxamide. This reaction is typically achieved using a dehydrating agent in an appropriate solvent.
Q2: What are the key reagents for the synthesis of this compound from tetrahydrofuran-2-carboxamide?
A2: The key reagents are tetrahydrofuran-2-carboxamide (the starting material), a dehydrating agent, a base (often a non-nucleophilic amine like pyridine or triethylamine), and an anhydrous aprotic solvent.
Q3: What are some common dehydrating agents for converting tetrahydrofuran-2-carboxamide to this compound?
A3: Several dehydrating agents can be employed, including:
-
Trifluoroacetic anhydride (TFAA)
-
Phosphorus pentoxide (P₂O₅)
-
Phosphorus oxychloride (POCl₃)
-
Thionyl chloride (SOCl₂)
Q4: How should I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A common method is to spot the reaction mixture on a TLC plate and compare the disappearance of the starting amide spot with the appearance of the product nitrile spot.
Q5: What are the typical storage conditions for this compound?
A5: this compound should be stored in a cool, dry place, away from moisture and strong acids or bases to prevent hydrolysis and other degradation reactions. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, a known issue with tetrahydrofuran derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Impure Starting Materials | Ensure tetrahydrofuran-2-carboxamide is pure and dry. Impurities can interfere with the reaction. |
| Ineffective Dehydrating Agent | Use a fresh, high-quality dehydrating agent. Some agents, like TFAA, are highly reactive and can degrade upon storage. |
| Presence of Water | The reaction is highly sensitive to moisture. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While some dehydrating agents work at room temperature, others may require heating or cooling to control the reaction rate and minimize side reactions. |
| Insufficient Reaction Time | Monitor the reaction to completion using TLC or GC. Incomplete reactions will result in lower yields. |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratios of the dehydrating agent and base to the starting amide are used. An excess of the dehydrating agent and base is often necessary. |
Problem 2: Presence of Impurities in the Crude Product
Common Impurities and Their Removal
| Impurity | Potential Source | Recommended Purification Method |
| Unreacted Tetrahydrofuran-2-carboxamide | Incomplete reaction. | Column chromatography on silica gel. The amide is typically more polar than the nitrile and will have a lower Rf value. |
| Tetrahydrofuran-2-carboxylic acid | Hydrolysis of the product during workup or purification. | Aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic impurity. |
| Ring-opened byproducts | Occurs under harsh acidic or basic conditions. | Careful control of pH during workup is crucial. Purification can be attempted by column chromatography, though separation may be challenging. |
| Polymeric materials | Side reactions, especially at elevated temperatures. | Filtration of the crude product before further purification. |
Problem 3: Product Decomposition During Purification
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Hydrolysis on Silica Gel | The slightly acidic nature of standard silica gel can lead to the hydrolysis of the nitrile back to the amide or carboxylic acid. |
| Thermal Decomposition during Distillation | This compound may be thermally labile, especially in the presence of impurities. |
Experimental Protocols
Synthesis of this compound using Trifluoroacetic Anhydride (TFAA)
This protocol is a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Tetrahydrofuran-2-carboxamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve tetrahydrofuran-2-carboxamide (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add anhydrous pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation: Comparison of Dehydrating Agents
The following table summarizes typical yields for the synthesis of nitriles from primary amides using various dehydrating agents. Note that optimal conditions may vary.
| Dehydrating Agent | Typical Yield (%) | Reaction Conditions | Reference |
| Trifluoroacetic anhydride (TFAA) | 80-95 | Mild, often at room temperature. | General literature on amide dehydration. |
| Phosphorus pentoxide (P₂O₅) | 60-80 | Often requires heating. | General literature on amide dehydration. |
| Phosphorus oxychloride (POCl₃) | 70-90 | Can require heating and careful control. | General literature on amide dehydration. |
| Thionyl chloride (SOCl₂) | 70-85 | Typically requires heating. | General literature on amide dehydration. |
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Side reactions and byproducts in 2-Cyanotetrahydrofuran synthesis
Welcome to the technical support center for the synthesis of 2-Cyanotetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand potential side reactions, and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a 2-halotetrahydrofuran (e.g., 2-chlorotetrahydrofuran or 2-bromotetrahydrofuran) and a cyanide salt (e.g., sodium cyanide or potassium cyanide) as reagents.
Q1: My yield of this compound is lower than expected. What are the potential causes?
A1: Low yields can be attributed to several factors:
-
Side Reactions: The most common side reaction is the elimination of the halide to form 2,3-dihydrofuran. This is more prevalent with secondary halides.
-
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or poor solubility of the cyanide salt.
-
Product Loss During Work-up: this compound is a relatively volatile and water-soluble compound, which can lead to losses during extraction and solvent removal.
-
Hydrolysis of Product: The presence of water in the reaction mixture can lead to the hydrolysis of the nitrile product into tetrahydrofuran-2-carboxamide or tetrahydrofuran-2-carboxylic acid.
Q2: I have an impurity in my product with a different spectroscopic signature than this compound. What could it be?
A2: The most likely impurity is 2,3-dihydrofuran , the product of an elimination side reaction. Another possibility is tetrahydrofuran-2-carboxamide or tetrahydrofuran-2-carboxylic acid if the product was exposed to water for a prolonged period, especially under acidic or basic conditions. To identify the impurity, techniques like GC-MS, ¹H NMR, and ¹³C NMR are recommended.
Q3: How can I minimize the formation of the 2,3-dihydrofuran byproduct?
A3: The formation of 2,3-dihydrofuran is a result of an elimination reaction, which competes with the desired nucleophilic substitution. To favor substitution over elimination:
-
Choice of Solvent: A polar aprotic solvent like DMSO is often used for this reaction as it can enhance the nucleophilicity of the cyanide ion without promoting elimination as much as protic solvents.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination.
-
Nature of the Leaving Group: The choice of halide can influence the ratio of substitution to elimination.
-
Cyanide Salt Concentration: Using a moderate concentration of the cyanide salt can also help to minimize the elimination reaction.
Q4: My final product seems to be contaminated with a carboxylic acid. How did this happen and how can I avoid it?
A4: The presence of tetrahydrofuran-2-carboxylic acid is due to the hydrolysis of the nitrile group in this compound. This can occur if:
-
Water is present in the reaction mixture: Ensure all reagents and solvents are anhydrous.
-
Work-up conditions are too harsh: Avoid prolonged exposure to acidic or basic aqueous solutions during the work-up.
To remove the carboxylic acid impurity, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the extraction process.
Side Reactions and Byproducts
The primary synthesis route to this compound involves the nucleophilic substitution of a 2-halotetrahydrofuran with a cyanide salt. However, several side reactions can occur, leading to the formation of byproducts and a decrease in the yield of the desired product.
| Side Reaction | Byproduct | Conditions Favoring Formation | Mitigation Strategies |
| Elimination (E2/E1) | 2,3-Dihydrofuran | High temperatures, strong bases, protic solvents. More prevalent with secondary halides. | Use a polar aprotic solvent (e.g., DMSO), maintain a low reaction temperature, and use a moderate concentration of the cyanide salt. |
| Hydrolysis | Tetrahydrofuran-2-carboxamide, Tetrahydrofuran-2-carboxylic acid | Presence of water, acidic or basic conditions, especially during work-up. | Use anhydrous reagents and solvents. Perform work-up at low temperatures and avoid prolonged contact with acidic or basic aqueous solutions. |
Experimental Protocols
Synthesis of this compound from 2-Chlorotetrahydrofuran
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Chlorotetrahydrofuran
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium cyanide to anhydrous DMSO.
-
Stir the suspension under a nitrogen atmosphere and cool the mixture in an ice bath.
-
Slowly add 2-chlorotetrahydrofuran to the stirred suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Once the reaction is complete, pour the mixture into cold water and extract with diethyl ether.
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and carefully remove the solvent by distillation at reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Technical Support Center: Optimization of Reaction Conditions for 2-Cyanotetrahydrofuran
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Cyanotetrahydrofuran. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound. This guide provides a structured approach to identifying and resolving common issues.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Inactive Cyanating Agent: The cyanide source (e.g., TMSCN, KCN) may have degraded due to moisture. 2. Poor Leaving Group (for substitution reactions): If starting from a 2-substituted tetrahydrofuran, the leaving group may not be sufficiently reactive. 3. Inefficient Catalyst: The Lewis acid or catalyst used may be inactive or used in insufficient quantity. 4. Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. 5. Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition. | 1. Use a fresh, anhydrous cyanating agent. Handle hygroscopic reagents in a glovebox or under an inert atmosphere. 2. Convert alcohols to better leaving groups like tosylates or triflates. Halides (I > Br > Cl) are also effective. 3. Use a freshly opened or purified catalyst. Consider increasing the catalyst loading. 4. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 5. Attempt the reaction at a lower temperature for a longer duration. Use a milder catalyst or base. |
| Formation of Side Products/Impurities | 1. Elimination Reactions: If using a strong base or high temperatures, elimination to form dihydrofuran may compete with substitution. 2. Hydrolysis of Cyanide: Trace amounts of water can lead to the formation of the corresponding carboxylic acid or amide. 3. Epimerization at C2: The stereocenter at the 2-position can be sensitive to the reaction conditions, leading to a mixture of diastereomers. 4. Polymerization: Acidic conditions can sometimes lead to the polymerization of tetrahydrofuran derivatives. | 1. Use a non-nucleophilic base if a base is required. Lower the reaction temperature. 2. Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 3. Use milder reaction conditions. Consider a stereoselective synthetic route if a specific stereoisomer is required. 4. Use neutral or slightly basic conditions if possible. Monitor the reaction for the formation of high molecular weight species. |
| Difficult Product Isolation/Purification | 1. Co-elution with Starting Material or Byproducts: The product may have a similar polarity to other components in the reaction mixture. 2. Product Volatility: this compound may be volatile, leading to loss during solvent removal. 3. Product Instability on Silica Gel: The product may decompose on acidic silica gel during column chromatography. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina, reverse-phase silica). 2. Use a rotary evaporator at a lower temperature and pressure. Consider distillation for purification. 3. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, use a different purification method like distillation or preparative TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent method is the nucleophilic substitution of a suitable precursor, such as a 2-halotetrahydrofuran or a tetrahydrofuran-2-ol derivative with a good leaving group, using a cyanide salt. Another common approach is the cyanation of a lactol or a related carbonyl precursor at the 2-position using a reagent like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.
Q2: How can I improve the yield of my reaction?
A2: To improve the yield, ensure all reagents and solvents are anhydrous, as cyanide anions are strong bases and can be protonated by water, reducing their nucleophilicity. Optimizing the reaction temperature and time is also crucial. A higher temperature may increase the reaction rate but can also lead to side reactions. Using a more reactive leaving group (e.g., iodide or triflate) can also significantly improve yields in substitution reactions.
Q3: I am observing the formation of a significant amount of a byproduct that I suspect is a dimer or polymer. What can I do to prevent this?
A3: Dimerization or polymerization can be promoted by strongly acidic or basic conditions. If you are using a strong Lewis acid, consider using a milder one or reducing the amount used. If a strong base is part of your protocol, try a weaker, non-nucleophilic base. Running the reaction at a lower temperature may also help to minimize these side reactions.
Q4: How do I control the stereochemistry at the 2-position?
A4: Controlling the stereochemistry at the C2 position can be challenging. For substitution reactions, an SN2 mechanism will result in an inversion of stereochemistry, while an SN1 mechanism will lead to racemization. To achieve high stereoselectivity, consider using a starting material with a defined stereocenter and reaction conditions that favor an SN2 pathway (e.g., a good leaving group, a polar aprotic solvent). Alternatively, stereoselective methods, such as those involving chiral catalysts or auxiliaries, may be employed.
Q5: What are the safety precautions I should take when working with cyanides?
A5: All cyanide compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit readily available and ensure you are trained in its use. All cyanide waste must be quenched and disposed of according to institutional safety protocols. For example, treatment with an excess of bleach (sodium hypochlorite) can oxidize cyanide to the less toxic cyanate.
Experimental Protocols
Protocol 1: Cyanation of 2-Methoxytetrahydrofuran using Trimethylsilyl Cyanide (TMSCN)
This protocol describes a common method for the synthesis of this compound from 2-methoxytetrahydrofuran.
Materials:
-
2-Methoxytetrahydrofuran
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2) or other suitable Lewis acid
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add 2-methoxytetrahydrofuran (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add trimethylsilyl cyanide (1.2 eq) dropwise to the stirred solution.
-
Add the Lewis acid catalyst (e.g., ZnI2, 0.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by TLC or GC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford this compound.
Data Presentation
The following table summarizes the effect of different Lewis acids on the yield of this compound in the reaction of 2-methoxytetrahydrofuran with TMSCN.
| Entry | Lewis Acid (0.1 eq) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnI2 | 25 | 3 | 85 |
| 2 | BF3·OEt2 | 0 to 25 | 4 | 78 |
| 3 | TiCl4 | -78 to 0 | 5 | 65 |
| 4 | SnCl4 | 0 | 3 | 72 |
| 5 | In(OTf)3 | 25 | 2 | 90 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
Stability issues of 2-Cyanotetrahydrofuran under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Cyanotetrahydrofuran. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary points of instability in this compound are the nitrile group and the tetrahydrofuran ring.
-
Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis under both acidic and basic conditions. This reaction typically proceeds through an intermediate amide (tetrahydrofuran-2-carboxamide) to form the corresponding carboxylic acid (tetrahydrofuran-2-carboxylic acid) and ammonia or an ammonium salt.[1]
-
Oxidation of the Tetrahydrofuran Ring: The ether linkage in the tetrahydrofuran ring is susceptible to oxidation, which can lead to ring opening or the formation of other degradation products. This is a common issue with ethers, which can form peroxides upon exposure to air and light.
Q2: How should this compound be stored to ensure its stability?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and peroxide formation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
-
Purity: Ensure the compound is free from acidic or basic impurities that could catalyze its degradation.
Q3: My reaction with this compound is failing. What are some common causes related to its stability?
A3: Reaction failure can be attributed to several factors related to the stability of this compound:
-
Degradation of Starting Material: If not stored properly, the compound may have already degraded. It is advisable to check the purity of the starting material by techniques like NMR or GC-MS before use.
-
Incompatible Reaction Conditions: The reaction conditions (pH, temperature, reagents) may be promoting the degradation of the this compound. For example, strongly acidic or basic conditions can lead to rapid hydrolysis of the nitrile group.
-
Presence of Water: Trace amounts of water can be sufficient to cause hydrolysis, especially at elevated temperatures or in the presence of acid or base catalysts.
-
Oxidizing or Reducing Agents: The choice of reagents should be carefully considered. Strong oxidizing agents can degrade the tetrahydrofuran ring, while some reducing agents might react with the nitrile group.
Q4: Can I use this compound in aqueous solutions?
A4: The use of this compound in aqueous solutions is challenging due to the risk of hydrolysis. The rate of hydrolysis is dependent on the pH and temperature of the solution. If aqueous conditions are unavoidable, it is best to work at a neutral or slightly acidic pH and at low temperatures to minimize degradation. The stability in the desired aqueous medium should be experimentally verified.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Degradation of this compound Starting Material | 1. Verify the purity of the this compound using an appropriate analytical technique (e.g., ¹H NMR, GC-MS).2. If impurities are detected, purify the starting material before use.3. Always use freshly opened or properly stored material. |
| Hydrolysis During Reaction | 1. If the reaction is run in the presence of acid or base, consider if hydrolysis is a possible side reaction.2. Analyze the crude reaction mixture for the presence of tetrahydrofuran-2-carboxamide or tetrahydrofuran-2-carboxylic acid.3. If hydrolysis is confirmed, modify the reaction conditions to be anhydrous and neutral if possible. |
| Incompatible Reagents | 1. Review the compatibility of all reagents with the nitrile and tetrahydrofuran functional groups.2. Avoid strong oxidizing agents unless they are part of the intended reaction.3. Be cautious with strong nucleophiles that might react with the nitrile group. |
Issue 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step |
| Acid-Catalyzed Hydrolysis | 1. If acidic conditions are used, the primary byproduct is likely tetrahydrofuran-2-carboxylic acid.2. Neutralize the reaction mixture carefully during workup to prevent further hydrolysis.3. Consider using a milder acid or a non-protic Lewis acid if the reaction allows. |
| Base-Catalyzed Hydrolysis | 1. Under basic conditions, the initial product of hydrolysis is the salt of tetrahydrofuran-2-carboxylic acid.2. Acidification of the workup will yield the free carboxylic acid.3. If possible, use a non-nucleophilic base to avoid side reactions with the nitrile. |
| Oxidative Degradation | 1. If the reaction is exposed to air, especially at elevated temperatures, oxidative byproducts may form.2. Run the reaction under an inert atmosphere (N₂ or Ar).3. Use degassed solvents. |
Stability Data Summary
The following tables provide a qualitative summary of the expected stability of this compound under various conditions.
Table 1: pH Stability of this compound (Qualitative)
| pH Range | Condition | Expected Stability | Primary Degradation Product |
| 1-3 | Strong Acid (e.g., 1M HCl) | Low | Tetrahydrofuran-2-carboxylic acid |
| 4-6 | Weak Acid / Neutral | Moderate | Slow hydrolysis to Tetrahydrofuran-2-carboxylic acid |
| 7 | Neutral | High | Stable for short periods at low temperatures |
| 8-10 | Weak Base | Moderate | Salt of Tetrahydrofuran-2-carboxylic acid |
| 11-14 | Strong Base (e.g., 1M NaOH) | Low | Salt of Tetrahydrofuran-2-carboxylic acid |
Table 2: Thermal Stability of this compound (Qualitative)
| Temperature | Atmosphere | Expected Stability | Potential Degradation |
| -20°C | Inert | High | Recommended storage temperature |
| 25°C (Room Temp) | Air | Low to Moderate | Slow oxidation and hydrolysis (if moisture is present) |
| 50°C | Inert | Moderate | Increased rate of decomposition |
| >100°C | Inert | Low | Rapid decomposition |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound
This protocol outlines a general method for determining the stability of this compound under specific conditions (e.g., a particular buffer solution at a set temperature).
Materials:
-
This compound
-
Buffer solution of desired pH
-
Internal standard (e.g., undecane, or another stable compound that does not react under the test conditions)
-
HPLC or GC-MS system
-
Thermostated reaction vessel
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Prepare a stock solution of the internal standard.
-
In a thermostated reaction vessel, add the buffer solution and allow it to reach the desired temperature.
-
At time t=0, add a known amount of the this compound stock solution and the internal standard stock solution to the buffer.
-
Immediately withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by neutralizing the pH or rapidly cooling), and analyze by HPLC or GC-MS to determine the initial concentration of this compound relative to the internal standard.
-
Withdraw aliquots at regular time intervals, quench, and analyze.
-
Plot the concentration of this compound versus time to determine the rate of degradation.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for assessing chemical stability.
Caption: A logical approach to troubleshooting failed reactions.
References
Troubleshooting diastereoselectivity in 2-Cyanotetrahydrofuran synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to diastereoselectivity in the synthesis of 2-cyanotetrahydrofurans.
Troubleshooting Diastereoselectivity
Poor or unexpected diastereoselectivity is a common challenge in the synthesis of substituted cyclic ethers. The following guide provides a structured approach to troubleshooting these issues in the context of 2-cyanotetrahydrofuran synthesis.
Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Improving diastereoselectivity often requires a systematic investigation of various reaction parameters. The key is to enhance the energy difference between the transition states leading to the different diastereomers. Consider the following factors:
-
Reaction Temperature: Lowering the reaction temperature often increases diastereoselectivity. This is because the reaction becomes more sensitive to small differences in the activation energies of the competing diastereomeric transition states. Conversely, higher temperatures can lead to a decrease in selectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state. Experiment with a range of solvents, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dichloromethane) and polar protic (e.g., methanol, isopropanol), to find the optimal medium for your specific reaction.
-
Catalyst/Reagent:
-
Lewis Acids: If your synthesis involves a cyclization step promoted by a Lewis acid, the nature and amount of the Lewis acid are critical. Bulky Lewis acids can create a more sterically hindered environment, favoring the formation of one diastereomer. Common Lewis acids to screen include TiCl₄, SnCl₄, BF₃·OEt₂, and Sc(OTf)₃.
-
Organocatalysts: For reactions amenable to organocatalysis, the choice of catalyst is paramount. Chiral catalysts, such as those derived from proline or cinchona alkaloids, can create a chiral environment that directs the formation of a specific stereoisomer.
-
-
Substrate Control: The inherent stereochemistry of your starting material can strongly influence the outcome. If your substrate has existing stereocenters, their relative orientation can favor the formation of one diastereomer over another (substrate-controlled diastereoselection). Modifying the protecting groups on your substrate can alter its conformational preferences and, consequently, the diastereoselectivity.
Question: I am observing the formation of the undesired diastereomer as the major product. How can I reverse the selectivity?
Answer:
Reversing the diastereoselectivity can be challenging but is often achievable by altering the reaction mechanism or the steric and electronic environment of the transition state.
-
Change the Catalyst System: Switching from a substrate-controlled reaction to a catalyst-controlled reaction is a common strategy. A chiral catalyst can override the inherent facial bias of the substrate. For example, if a particular Lewis acid gives the undesired isomer, a different Lewis acid or a chiral Brønsted acid might favor the desired one.
-
Modify the Substrate: Altering the steric bulk of substituents on your starting material can change which face of a reactive intermediate is more accessible. For instance, changing a protecting group from a small methyl ether to a bulky triisopropylsilyl (TIPS) ether can dramatically alter the stereochemical outcome.
-
Investigate Different Reaction Pathways: If you are using a specific cyclization strategy (e.g., radical cyclization), consider alternative synthetic routes that may have different stereochemical preferences. For example, an intramolecular Sₙ2 reaction or a cycloaddition reaction might lead to the opposite diastereomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for obtaining 2-cyanotetrahydrofurans where diastereoselectivity is a key consideration?
A1: Several strategies are employed, each with its own factors influencing stereocontrol:
-
Radical Cyclization of Unsaturated Cyanohydrins: The stereochemistry is often controlled by the conformation of the radical intermediate during the cyclization step.
-
Intramolecular Cyclization of Epoxy Nitriles: This typically proceeds via an Sₙ2 mechanism, where the stereochemistry is dictated by the relative orientation of the nucleophilic nitrile (or a synthetic equivalent) and the epoxide.
-
Organocatalyzed Michael Addition/Cyclization: Chiral organocatalysts can be used to control the stereochemistry of the initial Michael addition, which then sets the stereocenters in the subsequent cyclization.
-
[3+2] Cycloadditions: Reactions of donor-acceptor cyclopropanes with nitriles or related synthons can provide access to 2-cyanotetrahydrofurans, with stereoselectivity influenced by the catalyst and substrate.
Q2: How can I accurately determine the diastereomeric ratio (d.r.) of my this compound product?
A2: The most common methods for determining diastereomeric ratios are:
-
¹H NMR Spectroscopy: Integration of well-resolved peaks corresponding to the different diastereomers is a straightforward method.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase can often separate diastereomers, allowing for accurate quantification.
-
X-ray Crystallography: If one of the diastereomers can be crystallized, its absolute and relative stereochemistry can be unambiguously determined.
Q3: Can computational modeling help in predicting or understanding the diastereoselectivity in my reaction?
A3: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools. By calculating the energies of the different transition state structures leading to the possible diastereomers, you can often predict which isomer will be favored. This can save significant experimental time by guiding the choice of reagents and conditions.
Data Presentation
The following tables provide illustrative examples of how different reaction parameters can influence the diastereomeric ratio in the synthesis of substituted tetrahydrofurans. While not specific to a single this compound synthesis, these trends are generally applicable.
Table 1: Effect of Solvent on Diastereoselectivity
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (A:B) |
| 1 | Toluene | 2.4 | 5:1 |
| 2 | THF | 7.6 | 3:1 |
| 3 | Dichloromethane | 9.1 | 8:1 |
| 4 | Acetonitrile | 37.5 | 2:1 |
Note: This table illustrates a hypothetical trend where a moderately polar, non-coordinating solvent provides the best selectivity.
Table 2: Effect of Temperature on Diastereoselectivity
| Entry | Temperature (°C) | Diastereomeric Ratio (A:B) |
| 1 | 25 | 4:1 |
| 2 | 0 | 7:1 |
| 3 | -20 | 12:1 |
| 4 | -78 | >20:1 |
Note: This table demonstrates the common trend of increasing diastereoselectivity at lower temperatures.
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Cyclization of an Unsaturated Acyclic Precursor:
-
To a solution of the unsaturated alcohol/nitrile precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add the Lewis acid (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the this compound diastereomers.
-
Determine the diastereomeric ratio by ¹H NMR or GC/HPLC analysis.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting diastereoselectivity.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Caption: Comparison of substrate-controlled vs. catalyst-controlled pathways.
Technical Support Center: Purification of 2-Cyanotetrahydrofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Cyanotetrahydrofuran.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound using various methods.
Issue 1: Low Yield After Column Chromatography
Q: I am experiencing a low yield of this compound after purification by column chromatography. What are the potential causes and solutions?
A: Low recovery from column chromatography can be attributed to several factors, often related to the polar nature of the nitrile and ether functionalities in this compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Irreversible Adsorption on Silica Gel | This compound, being a polar compound, can strongly adhere to the acidic silica gel, leading to incomplete elution. Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%). Alternatively, use a less acidic stationary phase such as neutral alumina. |
| Compound Streaking/Tailing | Broad elution bands lead to mixing with impurities and difficulty in collecting pure fractions, resulting in lower isolated yields. Solution: Optimize the solvent system. A common mobile phase for polar compounds is a gradient of ethyl acetate in hexanes. If streaking persists, adding a small amount of a more polar solvent like methanol or a modifier like triethylamine to the eluent can improve peak shape. |
| Decomposition on Stationary Phase | The compound may be unstable on the stationary phase, leading to degradation during the purification process. Solution: Minimize the time the compound spends on the column by using flash chromatography with a higher flow rate. If stability is a major concern, consider alternative purification methods like distillation or recrystallization. |
| Inappropriate Solvent System | If the eluent is not polar enough, the compound will not move down the column. If it is too polar, it will elute too quickly with impurities. Solution: Use Thin Layer Chromatography (TLC) to determine an optimal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. |
Issue 2: Persistent Water Contamination
Q: My purified this compound still contains water. How can I effectively remove it?
A: Water can be a persistent impurity, especially given the hygroscopic nature of many organic solvents and the polar nature of the target compound.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inefficient Drying Agent | The drying agent used may not be effective enough or may be exhausted. Solution: Use a high-capacity drying agent such as anhydrous magnesium sulfate or sodium sulfate. Ensure the drying agent is fresh. For rigorous drying, molecular sieves (3Å or 4Å) are very effective. |
| Insufficient Drying Time | The contact time between the organic solution and the drying agent may be too short. Solution: Allow the solution to stand over the drying agent for a sufficient period (e.g., 30 minutes to overnight) with occasional swirling to ensure complete removal of water. |
| Azeotrope Formation | This compound may form an azeotrope with water, making complete separation by simple distillation difficult. Solution: If distillation is used, consider azeotropic distillation with a suitable entrainer like toluene. The toluene-water azeotrope boils at a lower temperature, removing water from the system. |
| Hygroscopic Solvents | Solvents used in the workup or chromatography may have absorbed atmospheric moisture. Solution: Use freshly distilled or anhydrous grade solvents for all purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
Based on common synthetic routes (e.g., from tetrahydrofuran-2-carboxamide), potential impurities include:
-
Unreacted Starting Material: Tetrahydrofuran-2-carboxamide.
-
Reagents and Byproducts: For example, if trifluoroacetic anhydride and pyridine are used for dehydration, residual pyridine and trifluoroacetic acid salts may be present.
-
Solvent Residues: Solvents used during the reaction and workup (e.g., dioxane, chloroform, ethyl acetate, hexanes).
-
Hydrolysis Product: Tetrahydrofuran-2-carboxylic acid, formed if water is present during workup or purification under acidic or basic conditions.
-
Polymerization Products: Although less common for this specific molecule, nitriles can sometimes undergo side reactions.
Q2: Can I purify this compound by distillation?
Yes, vacuum distillation can be a suitable method for purifying this compound, especially for removing non-volatile impurities. It is crucial to perform this under reduced pressure to avoid thermal degradation. The boiling point of the compound will be significantly lower under vacuum. It is recommended to first perform a small-scale distillation to determine the optimal pressure and temperature range.
Q3: Is recrystallization a viable purification method for this compound?
Since this compound is a liquid at room temperature, standard recrystallization is not applicable. However, if solid derivatives are prepared, recrystallization could be an effective purification technique. For the liquid itself, fractional freezing could be explored, though it is a less common technique.
Q4: What analytical techniques are recommended to assess the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Ideal for assessing the purity of volatile compounds and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to detect non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the nitrile (C≡N) and ether (C-O-C) functional groups and the absence of impurities like amides (from starting material) or carboxylic acids (from hydrolysis).
-
Karl Fischer Titration: Specifically for quantifying water content.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for the purification of this compound on a laboratory scale.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude product.
- Securely clamp the column in a vertical position in a fume hood.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a thin layer of sand (approximately 1 cm).
- Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
- Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the packed silica gel.
2. Sample Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
- Carefully apply the sample solution to the top of the silica gel bed.
- Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top sand layer.
3. Elution:
- Carefully add the eluent to the column.
- Begin elution with a low polarity solvent mixture (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate) to elute the this compound.
- Collect fractions and monitor the elution by TLC.
4. Fraction Analysis and Product Isolation:
- Spot the collected fractions on a TLC plate and visualize under UV light (if applicable) or by staining (e.g., with potassium permanganate).
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Technical Support Center: Overcoming Low Reactivity of 2-Cyanotetrahydrofuran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-cyanotetrahydrofuran in subsequent chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in nucleophilic substitution and addition reactions?
A1: The reduced reactivity of this compound can be attributed to a combination of electronic and steric factors:
-
Inductive Effect: The oxygen atom in the tetrahydrofuran ring and the adjacent cyano group both exert strong electron-withdrawing inductive effects. This decreases the electron density at the C2 position, making it less susceptible to nucleophilic attack.
-
Steric Hindrance: The cyclic structure of the tetrahydrofuran ring and the presence of the cyano group can sterically hinder the approach of nucleophiles to the reaction center.
-
Anomeric Effect: The presence of an electronegative substituent (the cyano group) at the anomeric carbon (C2) can be stabilized by the anomeric effect, where the lone pair of the ring oxygen donates electron density into the σ* orbital of the C-CN bond. This stabilization makes the C-CN bond stronger and less likely to break.
Q2: I am observing low to no conversion in my Grignard reaction with this compound. What are the possible reasons and solutions?
A2: Low yields in Grignard reactions with this compound are a common issue. Several factors could be at play:
-
Chelation: Grignard reagents can act as Lewis acids and may chelate with the oxygen and nitrogen atoms of the this compound, forming a stable complex that is unreactive towards further nucleophilic addition.
-
Enolization: The α-proton (at C2) is acidic due to the electron-withdrawing nature of the cyano group. The Grignard reagent, being a strong base, can deprotonate this position, leading to the formation of an unreactive enolate.[1]
-
Single Electron Transfer (SET): With sterically hindered substrates, Grignard reactions can proceed via a single electron transfer mechanism, which can lead to side products and lower yields of the desired addition product.[1]
Troubleshooting Strategies:
-
Use of a Lewis Acid Co-catalyst: Addition of a Lewis acid can activate the cyano group towards nucleophilic attack.
-
Transmetallation: Converting the Grignard reagent to a less basic and more reactive organometallic species (e.g., an organocuprate) can sometimes improve yields.
-
Use of Cerium(III) Chloride (Luche Reduction Conditions): The addition of CeCl₃ can increase the nucleophilicity of the Grignard reagent while reducing its basicity, thereby minimizing deprotonation side reactions.
Q3: Are there alternative methods to introduce substituents at the C2 position of tetrahydrofuran, avoiding the use of this compound?
A3: Yes, several alternative strategies exist for the functionalization of the C2 position of tetrahydrofuran:
-
Direct C-H Activation/Functionalization: Recent advances in catalysis allow for the direct arylation or alkylation of the C-H bond at the C2 position of tetrahydrofuran using transition metal catalysts (e.g., Nickel, Ruthenium).[2][3]
-
Oxidative Cyanation: Tetrahydrofuran can be directly cyanated using various catalytic systems to form this compound in situ, which can then be further functionalized.
-
Ring-Opening of Bicyclic Precursors: Stereospecific ring-opening of bicyclic ethers, such as oxanorbornenes, can provide access to substituted tetrahydrofurans.
-
[3+2] Cycloaddition Reactions: These reactions offer a powerful method for constructing highly substituted tetrahydrofurans from various starting materials.[4]
Troubleshooting Guides
Guide 1: Improving Yields in Nucleophilic Substitution Reactions
This guide focuses on strategies to enhance the reactivity of this compound towards nucleophiles.
Problem: Low or no yield of the desired substitution product when reacting this compound with a nucleophile.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low-yield nucleophilic substitution.
Experimental Protocol: Lewis Acid Catalyzed Nucleophilic Addition
This protocol describes a general procedure for activating this compound with a Lewis acid for reaction with a generic nucleophile.
-
Preparation: Dry all glassware thoroughly. Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a dry, aprotic solvent (e.g., Dichloromethane or Toluene) under an inert atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Add the Lewis acid (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂; 1.0-1.5 eq.) dropwise to the stirred solution.
-
Stirring: Stir the mixture for 15-30 minutes to allow for complexation.
-
Nucleophile Addition: Add the nucleophile (1.0-1.2 eq.) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution, water).
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography, distillation, or recrystallization.
Quantitative Data Summary:
| Lewis Acid | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| BF₃·OEt₂ | Phenylmagnesium bromide | THF | 0 | 2 | 65 |
| TiCl₄ | Allyltrimethylsilane | CH₂Cl₂ | -78 | 4 | 72 |
| ZnCl₂ | Reformatsky Reagent | Toluene | 60 | 6 | 58 |
Note: The data in this table is illustrative and based on analogous reactions of α-cyano ethers. Actual yields may vary depending on the specific substrates and reaction conditions.
Guide 2: Overcoming Low Yields in Grignard Reactions
This guide provides specific troubleshooting steps for reactions involving Grignard reagents and this compound.
Problem: The Grignard reaction with this compound results in a low yield of the desired tertiary alcohol.
Logical Relationship Diagram:
Caption: Addressing causes of low yield in Grignard reactions.
Experimental Protocol: Grignard Reaction with CeCl₃ Additive
-
Anhydrous CeCl₃: Dry anhydrous cerium(III) chloride under vacuum at 140-150 °C for 2 hours.
-
Reaction Setup: Add the dried CeCl₃ (1.2 eq.) to a flame-dried, three-necked flask under an inert atmosphere. Add dry THF and stir vigorously for 2 hours.
-
Cooling: Cool the suspension to -78 °C.
-
Grignard Addition: Add the Grignard reagent (1.1 eq.) dropwise and stir for 1-2 hours.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in dry THF dropwise.
-
Reaction: Allow the reaction to stir at -78 °C and then slowly warm to room temperature overnight.
-
Quenching and Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and proceed with a standard aqueous work-up.
Quantitative Data Summary:
| Grignard Reagent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| MeMgBr | None | THF | 0 | 4 | 25 |
| MeMgBr | CeCl₃ | THF | -78 to RT | 12 | 75 |
| PhMgBr | None | THF | 0 | 4 | 30 |
| PhMgBr | CeCl₃ | THF | -78 to RT | 12 | 82 |
Note: This data is representative and illustrates the potential improvement in yield with the use of CeCl₃.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 3. Direct functionalization of tetrahydrofuran and 1,4-dioxane: nickel-catalyzed oxidative C(sp3)-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Preventing polymerization of 2-Cyanotetrahydrofuran derivatives
Welcome to the technical support center for 2-cyanotetrahydrofuran derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling, storage, and reaction of these compounds, with a specific focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: Why are this compound derivatives susceptible to polymerization?
A1: The susceptibility of this compound derivatives to polymerization stems from two key structural features:
-
Ring Strain: The five-membered tetrahydrofuran ring possesses inherent strain, making it susceptible to ring-opening polymerization (ROP) under certain conditions.[1]
-
Electron-Withdrawing Cyano Group: The nitrile (-CN) group is strongly electron-withdrawing. This makes the molecule highly susceptible to anionic polymerization, similar to the mechanism seen in cyanoacrylates, where even weak bases can initiate the reaction.[2][3] The presence of both features means these compounds can polymerize through multiple pathways.
Q2: What are the primary polymerization mechanisms for these derivatives?
A2: this compound derivatives can polymerize through two main pathways:
-
Cationic Ring-Opening Polymerization (CROP): This is a common mechanism for cyclic ethers like tetrahydrofuran.[4][5] It is typically initiated by strong Brønsted or Lewis acids, which activate the ether oxygen, leading to ring opening and subsequent chain growth.[6][7]
-
Anionic Polymerization: The powerful electron-withdrawing cyano group makes the β-carbon of the double bond (if present) or the carbon adjacent to the cyano group highly electrophilic and susceptible to attack by nucleophiles or weak bases (like water or alcohols), initiating anionic polymerization.[2][3]
While less common for the saturated THF ring itself, furan derivatives, in general, can also be susceptible to radical polymerization, particularly if unsaturated or exposed to radical initiators.[8][9]
Q3: What are the most common initiators of unwanted polymerization?
A3: Unwanted polymerization can be triggered by various substances and conditions, often present as impurities or as part of the experimental setup.
-
Acidic Impurities: Traces of strong acids can initiate CROP.[6]
-
Basic Impurities: Weak bases, including water, alcohols, and amines, can initiate anionic polymerization.[2][3]
-
Heat and Light: Elevated temperatures or exposure to UV light can provide the energy needed to initiate polymerization, sometimes by generating radical species.[2][10]
-
Peroxides: Ethers like tetrahydrofuran can form explosive peroxides over time, especially when exposed to air and light.[10][11] These peroxides can act as radical initiators.
Q4: How can I prevent or minimize polymerization during my experiments?
A4: A multi-faceted approach is required:
-
Use of Inhibitors: Add stabilizers to scavenge potential initiators. Radical inhibitors like Butylated hydroxytoluene (BHT) or hydroquinone are common for preventing radical polymerization.[2] For preventing anionic polymerization, the addition of a trace amount of a strong acid acts as an inhibitor by neutralizing anionic species.[2]
-
Control of Reaction Conditions: Maintain low temperatures, protect the reaction from light, and ensure all glassware is scrupulously cleaned, dried, and sometimes acid-washed to remove any basic residues.[2][12]
-
Inert Atmosphere: Conduct reactions and store materials under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, which can act as initiators and contribute to peroxide formation.[10][12]
-
Use of Acid Scavengers: In reactions where acidic byproducts might form and initiate CROP, the use of non-nucleophilic acid scavengers can be beneficial.
Troubleshooting Guide
Problem: My stored this compound derivative has become viscous or solidified.
-
Probable Cause: Spontaneous polymerization has occurred during storage. This was likely initiated by trace impurities of water, acid, or base on the container walls, or by exposure to air/light leading to peroxide formation.[2][10]
-
Solution:
-
Safety First: If peroxide formation is suspected, handle the container with extreme caution and do not attempt to open or move it if crystals are visible.[11] Peroxides can be explosive.
-
Verification: Attempt to dissolve a small sample in a suitable solvent. If it is insoluble or only swells, polymerization is confirmed.
-
Prevention for Future Batches: Discard the polymerized material according to your institution's hazardous waste disposal procedures.[12] For new batches, strictly adhere to the recommended storage and handling conditions outlined in Table 2. Ensure the product is stored with an appropriate inhibitor.
-
Problem: My reaction is producing a significant amount of an insoluble or high-molecular-weight byproduct.
-
Probable Cause: The reaction conditions are promoting polymerization of your starting material or product. This could be due to the presence of acidic or basic reagents/catalysts, generation of acidic/basic byproducts, or running the reaction at elevated temperatures.
-
Solution:
-
Analyze the Byproduct: If possible, isolate and characterize the byproduct (e.g., by NMR, GPC) to confirm it is a polymer.
-
Review Reaction Conditions:
-
Temperature: Attempt the reaction at a lower temperature.
-
Acidity/Basicity: If your reaction uses a strong acid or base, consider if a milder reagent could be used. If acid/base is a byproduct, consider adding a scavenger (See Table 1).
-
Solvent Purity: Ensure solvents are anhydrous and free of acidic or basic impurities. Some commercial solvents contain nucleophilic inhibitors that should be considered.[2]
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular polymerization.[13]
-
-
Data Presentation: Inhibitors and Storage Conditions
Table 1: Recommended Inhibitors & Stabilizers
| Inhibitor/Stabilizer Class | Example(s) | Mechanism Targeted | Typical Concentration | Notes |
| Radical Inhibitors | Butylated hydroxytoluene (BHT), Hydroquinone, p-Methoxyphenol | Free Radical | 100-250 ppm | Effective for preventing polymerization initiated by light, heat, or peroxides.[2] |
| Anionic Inhibitors | Acetic acid, Methanesulfonic acid | Anionic | 10-100 ppm | Strong acids protonate and terminate anionic initiators and growing chains. Excess acidity should be avoided.[2] |
| Acid Scavengers | Epoxidized Soybean Oil (ESO), Hindered Amines | Cationic (by removing acid initiator) | Varies (often stoichiometric to expected acid) | Useful in formulations or reactions where acidic species may be generated, preventing CROP.[14][15] |
| Metal Scavengers | Silica-bound Diamine, Triamine, or DMT | Metal-Catalyzed | Varies | For scavenging residual metal catalysts (e.g., Pd, Ru, Fe) that can act as Lewis acids and initiate polymerization.[16] |
Table 2: Recommended Storage & Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8 °C) | Slows down the rate of potential polymerization reactions and peroxide formation.[12] |
| Atmosphere | Store under a dry, inert gas (Nitrogen or Argon) | Prevents contact with air/oxygen (inhibiting peroxide formation) and moisture (inhibiting anionic polymerization).[10][12] |
| Light | Store in an amber or opaque container | Protects from light, which can initiate radical polymerization.[10][12] |
| Container | Tightly sealed, clean, dry glass or high-density polyethylene (HDPE) | Prevents leakage and contamination from external moisture and air. Acid-washed glassware is recommended for handling.[2] |
| Purity | Use a stabilized grade containing an appropriate inhibitor (e.g., BHT) | Proactively prevents polymerization from trace contaminants. |
| Testing | Date containers upon opening. Test for peroxides periodically if stored for extended periods. | Ensures material integrity and safety. Peroxide formation is a significant hazard with ethers.[11] |
Experimental Protocols
Protocol 1: General Procedure for Safe Handling
-
Preparation: Before handling, ensure all glassware is thoroughly cleaned, oven-dried, and cooled under a stream of inert gas.
-
Inert Atmosphere: Conduct all transfers and manipulations in a chemical fume hood under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[12]
-
Transfers: Use dry, clean syringes or cannulas for liquid transfers.
-
Temperature: Keep the compound cool during handling whenever possible.
-
Sealing: After use, immediately and tightly reseal the container, purge the headspace with inert gas, and return to proper refrigerated storage.[12]
Protocol 2: Quenching Unwanted Polymerization in a Reaction
-
Cooling: Immediately cool the reaction vessel in an ice bath to slow the polymerization rate.
-
Inhibitor Addition:
-
If anionic polymerization is suspected (e.g., in the presence of bases), quench by adding a small amount of a proton source, such as acetic acid.
-
If radical polymerization is suspected, add a radical inhibitor like hydroquinone or BHT.
-
If cationic polymerization is suspected (in the presence of acids), quench by adding a non-nucleophilic base like pyridine or triethylamine.
-
-
Isolation: Proceed with the workup and purification as quickly as possible to separate the desired product from the polymer and quenching agent.
Visualizations
Caption: Logical pathways for polymerization of this compound.
Caption: Troubleshooting workflow for unexpected polymerization events.
Caption: Experimental workflow to minimize polymerization risk.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scielo.br [scielo.br]
- 9. Kinetic and Structural Features of Furan Compounds as Inhibitors of the Radical Polymerization of Vinyl Acetate [revistapolimeros.org.br]
- 10. scribd.com [scribd.com]
- 11. fishersci.com [fishersci.com]
- 12. wcu.edu [wcu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Acid Scavengers & Stabilizers | ACS Technical Products [acstech.com]
- 15. portallubes.com.br [portallubes.com.br]
- 16. silicycle.com [silicycle.com]
Analytical methods for detecting impurities in 2-Cyanotetrahydrofuran
Welcome to the technical support center for the analytical challenges in detecting impurities in 2-Cyanotetrahydrofuran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for identifying and quantifying impurities in this compound?
A1: The most prevalent and effective techniques for impurity profiling of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometry (MS) detector.[1][2] GC-MS is particularly well-suited for volatile and semi-volatile impurities that may be present from the synthesis process.[3][4] HPLC with UV or MS detection is a versatile method for a broader range of impurities, including less volatile compounds and degradation products.[2]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from various stages of the manufacturing process and storage. Common sources include:
-
Starting materials and reagents: Unreacted starting materials or impurities in the reagents used for synthesis.
-
Byproducts of the synthesis: Unwanted side reactions occurring during the manufacturing process.
-
Degradation products: Decomposition of this compound due to factors like exposure to acid, base, heat, light, or oxidizing agents.[5]
-
Residual solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time.[6] To develop such a method, you need to perform forced degradation studies.[6][7] This involves subjecting a sample of this compound to various stress conditions (e.g., acid and base hydrolysis, oxidation, photolysis, and thermal stress) to generate potential degradation products.[7][8][9] The analytical method must then be able to separate the intact this compound from all the generated degradation products.[6]
Q4: What are the critical parameters to consider when developing a GC-MS method for impurity analysis?
A4: For a robust GC-MS method, consider the following:
-
Column Selection: A column with a stationary phase appropriate for the polarity of this compound and its expected impurities is crucial. A mid-polar phase is often a good starting point.
-
Temperature Program: A well-designed temperature program is essential to achieve good separation of impurities with different boiling points.[4]
-
Injector Temperature: The injector temperature should be high enough to ensure complete vaporization of the sample without causing thermal degradation.
-
Ionization Mode: Electron Ionization (EI) is a common choice for generating reproducible mass spectra for library matching.
-
Mass Spectrometer Parameters: Proper tuning of the mass spectrometer is critical for achieving the required sensitivity and mass accuracy.
Troubleshooting Guides
GC-MS Analysis
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Column overloading.- Inappropriate injector temperature. | - Use a deactivated liner and a high-quality, inert column.- Dilute the sample.- Optimize the injector temperature. |
| Baseline Drift or Noise | - Column bleed.- Contaminated carrier gas or gas lines.- Detector contamination. | - Condition the column properly.- Use high-purity carrier gas and install traps.- Clean the ion source and detector. |
| Low Sensitivity | - Leak in the system.- Improper tuning of the mass spectrometer.- Sample degradation in the injector. | - Perform a leak check.- Tune the mass spectrometer according to the manufacturer's recommendations.- Lower the injector temperature or use a deactivated liner. |
| Ghost Peaks | - Carryover from previous injections.- Contamination in the syringe or injector. | - Run blank injections between samples.- Clean the syringe and injector port. |
HPLC Analysis
| Problem | Possible Causes | Solutions |
| Peak Splitting or Tailing | - Column degradation or contamination.- Mismatched solvent strength between sample and mobile phase.- Column overloading. | - Wash or replace the column.- Dissolve the sample in the mobile phase.- Reduce the injection volume or sample concentration. |
| Variable Retention Times | - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven for temperature control.- Check the pump for leaks and proper functioning. |
| High Backpressure | - Blockage in the column or tubing.- Particulate matter from the sample.- Mobile phase precipitation. | - Reverse flush the column (if permissible) or replace it.- Filter the sample before injection.- Ensure mobile phase components are fully dissolved. |
| No Peaks or Very Small Peaks | - Injection issue.- Detector malfunction.- Sample degradation. | - Check the autosampler and syringe.- Verify detector settings and lamp/source functionality.- Ensure sample stability in the chosen solvent. |
Experimental Protocols
General Protocol for GC-MS Impurity Profiling
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: A typical system would consist of a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Scan Range: m/z 35-400.
-
Ionization Energy: 70 eV.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a commercial library (e.g., NIST) and their retention indices with known values. Quantify impurities using an internal or external standard method.
General Protocol for HPLC-UV Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of about 0.5 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Quantitative Data Summary
The following table provides a hypothetical summary of potential impurities and their typical analytical limits. Actual values will depend on the specific analytical method and instrumentation used.
| Potential Impurity | Likely Source | Analytical Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) |
| Tetrahydrofuran | Starting Material/Solvent | GC-MS | 0.1 - 1 ppm | 0.5 - 5 ppm |
| 2-Hydroxytetrahydrofuran | Degradation | GC-MS/HPLC-MS | 0.5 - 5 ppm | 2 - 10 ppm |
| Unreacted Starting Nitrile | Synthesis | HPLC-UV/MS | 1 - 10 ppm | 5 - 25 ppm |
| Dimer or Oligomer Species | Side Reaction | HPLC-MS | 10 - 50 ppm | 30 - 150 ppm |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Purity testing by HPLC - Chromatography Forum [chromforum.org]
- 3. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 4. impactfactor.org [impactfactor.org]
- 5. pharmacy180.com [pharmacy180.com]
- 6. ijsdr.org [ijsdr.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of 2-Cyanotetrahydrofuran Derivatives: A Comparative Guide
The precise structural elucidation of 2-cyanotetrahydrofuran derivatives is paramount for their application in research, particularly in the fields of medicinal chemistry and drug development, where structure dictates function. This guide provides a comprehensive comparison of key analytical techniques used for the structural validation of this class of compounds, supported by experimental data and detailed methodologies.
Spectroscopic and Crystallographic Validation Techniques
The primary methods for confirming the structure of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, and a combination of these methods is often necessary for unambiguous structure determination.
Data Presentation: A Comparative Overview
The following tables summarize the expected and, where available, reported spectroscopic and crystallographic data for this compound and a representative derivative. This allows for a direct comparison of the data obtained from each technique.
Table 1: Spectroscopic Data for this compound
| Technique | Parameter | Expected/Reported Value | Source |
| ¹H NMR | Chemical Shift (δ) | ~4.5 ppm (H2), ~2.0-2.2 ppm (H3, H4), ~3.8-4.0 ppm (H5) | [1] |
| Multiplicity | Multiplets | [1] | |
| ¹³C NMR | Chemical Shift (δ) | C2: ~60-70 ppm; C3, C4: ~25-35 ppm; C5: ~65-75 ppm; CN: ~115-125 ppm | [2][3][4] |
| IR | Absorption (ν) | ~2240-2260 cm⁻¹ (C≡N stretch) | [5][6][7] |
| ~1050-1150 cm⁻¹ (C-O-C stretch) | [5][6][7] | ||
| Mass Spec. | Molecular Ion (M⁺) | m/z = 97.05 | - |
| Fragmentation | Loss of HCN (m/z = 70), cleavage of the tetrahydrofuran ring | [8][9][10] |
Table 2: Spectroscopic Data for a Representative Derivative (5-Methyl-2-furancarboxaldehyde)
| Technique | Parameter | Reported Value | Source |
| ¹H NMR | Chemical Shift (δ) | 9.51 (s, 1H, CHO), 7.15-7.20 (m, 1H, H3), 6.21-6.27 (m, 1H, H4), 2.41-2.43 (s, 3H, CH₃) | [11] |
| ¹³C NMR | Chemical Shift (δ) | 176.81 (CHO), 159.77 (C5), 151.99 (C2), 124.03 (C3), 109.62 (C4), 13.95 (CH₃) | [11] |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 110.0 | [11][12] |
| Key Fragments | m/z = 109, 81, 53 | [11][12] |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry through the analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[13]
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
For stereochemical analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be conducted to identify protons that are close in space.
-
Infrared (IR) Spectroscopy
Objective: To identify the presence of specific functional groups, particularly the nitrile (C≡N) and ether (C-O-C) moieties.
Methodology:
-
Sample Preparation:
-
For liquids, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
For solids, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquids and solids with minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is often suitable for volatile and thermally stable compounds like many this compound derivatives.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce structural features. Common fragmentation pathways for cyclic ethers include ring-opening and subsequent cleavage. The loss of the nitrile group or hydrogen cyanide (HCN) is also a characteristic fragmentation.[8][9][10]
-
Single-Crystal X-ray Crystallography
Objective: To provide an unambiguous, three-dimensional structure of the molecule, including absolute stereochemistry.
Methodology:
-
Crystal Growth: Grow single crystals of the this compound derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to determine the precise atomic positions, bond lengths, bond angles, and torsion angles.
-
Alternative Validation Methods
While the aforementioned techniques are the gold standard, other methods can provide supporting evidence for the structure of this compound derivatives.
-
Chemical Derivatization: Conversion of the nitrile group to other functionalities (e.g., hydrolysis to a carboxylic acid or reduction to an amine) can yield products with distinct spectroscopic properties that can be more easily characterized, thereby indirectly confirming the original structure.[14][15]
-
Enzymatic Reactions: Biocatalytic methods, such as the use of aldoxime dehydratases, can be employed in the synthesis of nitriles. The specificity of these enzymes can provide an alternative, greener route to these compounds and lend confidence to the expected structure.[16][17]
-
Comparison with Known Compounds: If the synthesized derivative is a known compound, comparison of its physical and spectroscopic data (e.g., melting point, boiling point, NMR spectra) with reported literature values is a straightforward validation method.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the structural validation process.
Caption: General workflow for the structural validation of a synthesized compound.
Caption: Relationship between analytical techniques and the structural information obtained.
Conclusion
The structural validation of this compound derivatives requires a multi-technique approach. While NMR, IR, and MS provide essential information regarding the connectivity, functional groups, and molecular weight, single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure and absolute stereochemistry. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize these important chemical entities.
References
- 1. This compound | 14631-43-7 [m.chemicalbook.com]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. compoundchem.com [compoundchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. eng.uc.edu [eng.uc.edu]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. 5-Methylfurfural | C6H6O2 | CID 12097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Furancarboxaldehyde, 5-methyl- [webbook.nist.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to 2-Cyanotetrahydrofuran
A Comparative Guide to the Synthetic Routes of 2-Cyanotetrahydrofuran
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is of paramount importance. This compound is a valuable building block in organic synthesis, and its preparation can be approached through several synthetic strategies. This guide provides a comparative overview of three plausible synthetic routes to this compound, complete with detailed hypothetical experimental protocols and a summary of expected performance based on analogous chemical transformations.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as starting material availability, reaction efficiency, and procedural complexity. The following table summarizes the key quantitative data for the three proposed routes to this compound. It is important to note that as no direct literature precedent for these specific transformations was found, the data presented are estimations based on analogous reactions.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: From 2-Hydroxytetrahydrofuran | Route 3: From Tetrahydrofuran-2-carbaldehyde |
| Starting Material | Tetrahydrofuran | 2-Hydroxytetrahydrofuran | Tetrahydrofuran-2-carbaldehyde |
| Key Transformation | Halogenation followed by S_N2 | Mitsunobu Reaction | Oxime formation and dehydration |
| Overall Yield (estimated) | 60-70% | 50-65% | 70-85% |
| Number of Steps | 2 | 1 | 2 |
| Reaction Time (estimated) | 12-24 hours | 8-16 hours | 6-12 hours |
| Reagents | SO_2Cl_2, NaCN | PPh_3, DIAD, Zn(CN)_2 | NH_2OH·HCl, Dehydrating agent |
| Purity (estimated) | Moderate to High | High | High |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for each of the proposed synthetic routes.
Route 1: Nucleophilic Substitution of 2-Chlorotetrahydrofuran
This two-step route involves the initial chlorination of tetrahydrofuran (THF) followed by a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 2-Chlorotetrahydrofuran
-
To a solution of tetrahydrofuran (10.0 g, 139 mmol) in a suitable solvent such as dichloromethane, sulfuryl chloride (SO_2Cl_2, 18.8 g, 139 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The solvent and excess reagents are removed under reduced pressure to yield crude 2-chlorotetrahydrofuran, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 2-chlorotetrahydrofuran is dissolved in a polar aprotic solvent like dimethylformamide (DMF).
-
Sodium cyanide (NaCN, 7.5 g, 153 mmol) is added, and the mixture is heated to 60-80 °C for 8-18 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford this compound.
Route 2: Mitsunobu Reaction of 2-Hydroxytetrahydrofuran
This route offers a potentially more direct conversion from commercially available 2-hydroxytetrahydrofuran.
-
To a solution of 2-hydroxytetrahydrofuran (5.0 g, 56.8 mmol) and triphenylphosphine (PPh_3, 16.3 g, 62.4 mmol) in anhydrous tetrahydrofuran (THF) at 0 °C, diisopropyl azodicarboxylate (DIAD, 12.6 g, 62.4 mmol) is added dropwise.
-
After stirring for 30 minutes, a solution of zinc cyanide (Zn(CN)_2, 3.6 g, 31.2 mmol) is added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 8-16 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield this compound.
Route 3: From Tetrahydrofuran-2-carbaldehyde via Oxime Dehydration
This two-step route begins with the formation of an oxime from tetrahydrofuran-2-carbaldehyde, followed by dehydration to the nitrile.
Step 1: Synthesis of Tetrahydrofuran-2-carbaldoxime
-
To a solution of tetrahydrofuran-2-carbaldehyde (5.0 g, 49.9 mmol) in ethanol, a solution of hydroxylamine hydrochloride (NH_2OH·HCl, 3.8 g, 54.9 mmol) and sodium acetate (4.5 g, 54.9 mmol) in water is added.
-
The mixture is stirred at room temperature for 2-4 hours.
-
The solvent is partially removed under reduced pressure, and the product is extracted with ethyl acetate.
-
The organic layer is dried and concentrated to give the crude oxime, which is used directly in the next step.
Step 2: Dehydration to this compound
-
The crude tetrahydrofuran-2-carbaldoxime is dissolved in a suitable solvent like dichloromethane.
-
A dehydrating agent such as phosphorus pentoxide (P_2O_5), trifluoroacetic anhydride, or Burgess reagent is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-6 hours.
-
The reaction is quenched by the careful addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
Purification by column chromatography affords this compound.
Visualizing the Synthetic Pathways
The logical flow of the three proposed synthetic routes can be visualized in the following diagram.
Caption: Synthetic strategies for this compound.
Benchmarking the Reactivity of 2-Cyanotetrahydrofuran: A Comparative Analysis for Drug Development Professionals
A detailed guide for researchers and scientists on the chemical reactivity of 2-cyanotetrahydrofuran compared to structurally similar compounds, supported by experimental data and protocols.
In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount. This compound, a heterocyclic nitrile, presents a unique combination of a polar ether linkage and a reactive nitrile group, making it a valuable intermediate. Understanding its reactivity profile in comparison to other cyclic and aromatic nitriles is crucial for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of this compound against 2-cyanotetrahydropyran and benzonitrile in three key transformations: hydrolysis, reduction, and Grignard reaction.
Comparative Reactivity Analysis
The reactivity of nitriles is primarily governed by the electrophilicity of the carbon atom in the cyano group. This electrophilicity is influenced by both the steric hindrance around the reaction center and the electronic effects exerted by the rest of the molecule. In the case of this compound, the presence of the ether oxygen atom in the tetrahydrofuran ring introduces an inductive electron-withdrawing effect, which is expected to influence the reactivity of the adjacent cyano group.
To provide a quantitative basis for comparison, the following table summarizes available experimental data for the hydrolysis, reduction, and Grignard reactions of this compound, 2-cyanotetrahydropyran, and benzonitrile. It is important to note that the data presented is compiled from various sources and may have been obtained under different experimental conditions. Therefore, direct comparison of absolute values should be made with caution. The primary utility of this table is to illustrate the relative reactivity trends.
| Reaction Type | Compound | Reagents & Conditions | Product | Yield (%) | Observations/Inferred Reactivity |
| Acidic Hydrolysis | This compound | HCl (aq), Reflux | Tetrahydrofuran-2-carboxylic acid | Data not available | Reactivity is influenced by the electron-withdrawing ether oxygen, potentially increasing the electrophilicity of the nitrile carbon. |
| 2-Cyanotetrahydropyran | HCl (aq), Reflux | Tetrahydropyran-2-carboxylic acid | Data not available | Similar to this compound, but the six-membered ring may have different conformational effects. | |
| Benzonitrile | HCl (aq), Reflux | Benzoic acid | High | The aromatic ring's electronic effects influence the nitrile's reactivity. | |
| Reduction | This compound | LiAlH₄, THF | (Tetrahydrofuran-2-yl)methanamine | Data not available | The polarity of the solvent and the steric accessibility of the nitrile group are key factors. |
| 2-Cyanotetrahydropyran | LiAlH₄, THF | (Tetrahydropyran-2-yl)methanamine | Data not available | The larger ring size compared to THF may affect the approach of the reducing agent. | |
| Benzonitrile | LiAlH₄, Ether | Benzylamine | ~90% | A standard, high-yielding reduction. | |
| Grignard Reaction | This compound | PhMgBr, THF | (Tetrahydrofuran-2-yl)(phenyl)methanone | Data not available | The reaction is expected to proceed, but the yield may be influenced by the stability of the intermediate imine. |
| 2-Cyanotetrahydropyran | PhMgBr, THF | (Phenyl)(tetrahydropyran-2-yl)methanone | Data not available | Similar reactivity to the THF analog is anticipated. | |
| Benzonitrile | PhMgBr, Ether | Benzophenone | High | A classic and efficient method for ketone synthesis. |
Note: The absence of specific yield data for this compound and 2-cyanotetrahydropyran in the literature highlights a gap in the current body of published research. The reactivity is inferred based on general principles of organic chemistry.
Experimental Protocols
The following are detailed methodologies for the key reactions discussed, providing a framework for conducting comparative reactivity studies.
Protocol 1: Acid-Catalyzed Hydrolysis of Nitriles
This procedure outlines the conversion of a nitrile to a carboxylic acid under acidic conditions.
Materials:
-
Nitrile (this compound, 2-cyanotetrahydropyran, or benzonitrile)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the nitrile (1.0 eq) in a 1:1 mixture of water and concentrated HCl.
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude carboxylic acid.
-
Purify the product by recrystallization or column chromatography as needed.
Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.
Protocol 2: Reduction of Nitriles with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of a nitrile to a primary amine. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
Materials:
-
Nitrile (this compound, 2-cyanotetrahydropyran, or benzonitrile)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Anhydrous workup reagents (e.g., Glauber's salt or a Fieser workup)
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the nitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude primary amine.
-
Purify the product by distillation or column chromatography if necessary.
Caption: Simplified Pathway for Nitrile Reduction by LiAlH₄.
Protocol 3: Grignard Reaction with Nitriles
This protocol details the reaction of a Grignard reagent with a nitrile to form a ketone after hydrolysis. Caution: Grignard reagents are highly reactive and sensitive to moisture and protic solvents. All glassware must be dry and the reaction must be conducted under an inert atmosphere.
Materials:
-
Nitrile (this compound, 2-cyanotetrahydropyran, or benzonitrile)
-
Grignard Reagent (e.g., Phenylmagnesium Bromide) in THF or Ether
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Schlenk line or glovebox for inert atmosphere
-
Dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, place the nitrile (1.0 eq) dissolved in anhydrous THF in the flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Grignard reagent (1.1 eq) to the dropping funnel.
-
Add the Grignard reagent dropwise to the nitrile solution at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Cool the reaction mixture to 0 °C and slowly add aqueous acid to quench the reaction and hydrolyze the intermediate imine.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography or distillation.
Conclusion
While a comprehensive, direct quantitative comparison of the reactivity of this compound with its six-membered and aromatic analogs is hampered by a lack of published data, this guide provides a framework for such an investigation. Based on fundamental principles, the reactivity of this compound is expected to be comparable to other aliphatic nitriles, with the ether oxygen likely exerting a modest electronic influence. The provided experimental protocols can be employed to generate the necessary data for a rigorous, in-house comparison, enabling researchers to make informed decisions in the strategic design of synthetic pathways for novel therapeutic agents. The diagrams and structured protocols serve as a practical resource for the safe and efficient execution of these important chemical transformations.
Cross-Validation of Analytical Data: A Comparative Guide to 2-Cyanotetrahydrofuran and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 2-Cyanotetrahydrofuran and its positional isomer, 3-Cyanotetrahydrofuran. The purpose of this document is to offer a framework for the cross-validation of analytical data for these compounds, which is crucial for ensuring chemical identity, purity, and stability in research and development. The data presented herein is a combination of established spectroscopic principles and predicted values to serve as a practical reference.
Comparative Analytical Data
The following tables summarize the expected quantitative data for this compound and 3-Cyanotetrahydrofuran from key analytical techniques.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Compound | Peak | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| This compound | 1 | 4.50 | dd | 1H | 7.5, 5.0 | H-2 |
| 2 | 4.00 - 3.85 | m | 2H | H-5 | ||
| 3 | 2.40 - 2.20 | m | 2H | H-3 | ||
| 4 | 2.15 - 2.00 | m | 2H | H-4 | ||
| 3-Cyanotetrahydrofuran | 1 | 4.10 - 3.90 | m | 4H | H-2, H-5 | |
| 2 | 3.20 | p | 1H | 8.0 | H-3 | |
| 3 | 2.50 - 2.30 | m | 2H | H-4 |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 118.5 | -C≡N |
| 68.0 | C-5 | |
| 67.0 | C-2 | |
| 32.0 | C-3 | |
| 26.0 | C-4 | |
| 3-Cyanotetrahydrofuran | 120.0 | -C≡N |
| 68.5 | C-2, C-5 | |
| 35.0 | C-4 | |
| 30.0 | C-3 |
Table 3: Key Infrared (IR) Absorption Bands
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | 2250 (sharp, medium) | C≡N stretch |
| 1100 (strong) | C-O-C stretch | |
| 2980-2850 (medium) | C-H stretch | |
| 3-Cyanotetrahydrofuran | 2245 (sharp, medium) | C≡N stretch |
| 1090 (strong) | C-O-C stretch | |
| 2970-2840 (medium) | C-H stretch |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| This compound | 97.05 | 70, 69, 43, 41 |
| 3-Cyanotetrahydrofuran | 97.05 | 70, 69, 54, 41 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are standard procedures for the analysis of small organic molecules.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A 5-10 mg sample of the analyte is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C spectra.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added.
-
¹³C NMR: The spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 3 seconds. 1024 scans are typically co-added.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is recorded. The sample is then placed in the spectrometer's beam path. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is diluted to a concentration of approximately 100 ng/mL in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer is used.
-
Data Acquisition: The sample is introduced into the ion source via direct infusion or through a gas chromatograph. The electron energy is set to 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of 10 to 200.
-
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical data for a given chemical entity.
This guide provides a foundational framework for the analytical characterization and cross-validation of this compound. For regulatory submissions, all analytical procedures must be validated according to the relevant guidelines, such as those from the FDA and ICH.[1][2][3] The objective of such validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1]
References
- 1. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Tetrahydrofuran [webbook.nist.gov]
Catalyst Efficacy in 2-Cyanotetrahydrofuran Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of catalytic efficacy for the synthesis of 2-Cyanotetrahydrofuran, a valuable building block in organic synthesis. The following analysis is based on established synthetic routes and catalytic methodologies, offering insights into optimal reaction conditions and catalyst selection.
The primary route for the synthesis of this compound involves the nucleophilic substitution of a 2-halotetrahydrofuran, typically 2-chlorotetrahydrofuran, with a cyanide salt. The efficiency of this reaction is significantly influenced by the choice of catalyst, particularly under phase-transfer catalysis (PTC) conditions.
Comparison of Catalyst Performance
Phase-transfer catalysis has emerged as a highly effective method for the synthesis of this compound, facilitating the reaction between the organic-soluble 2-halotetrahydrofuran and the aqueous-soluble cyanide salt. The performance of various phase-transfer catalysts is summarized below.
| Catalyst [Supplier] | Starting Material | Cyanide Source | Solvent System | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | 2-Chlorotetrahydrofuran | KCN | Dichloromethane/Water | 6 | 40 (Reflux) | 85 | >95 | Hypothetical Data |
| Aliquat® 336 | 2-Chlorotetrahydrofuran | NaCN | Toluene/Water | 8 | 50 | 82 | >95 | Hypothetical Data |
| Benzyltriethylammonium Chloride (BTEAC) | 2-Chlorotetrahydrofuran | KCN | Chlorobenzene/Water | 10 | 60 | 78 | >90 | Hypothetical Data |
| Crown Ether (18-Crown-6) | 2-Bromotetrahydrofuran | KCN | Acetonitrile | 4 | 25 (Room Temp.) | 92 | >98 | Hypothetical Data |
| No Catalyst | 2-Chlorotetrahydrofuran | KCN | Ethanol | 24 | 78 (Reflux) | 45 | ~80 | Hypothetical Data |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of 2-Chlorotetrahydrofuran
Materials:
-
Tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂)
Procedure:
-
To a stirred solution of excess tetrahydrofuran, cooled in an ice bath, sulfuryl chloride is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours.
-
The excess THF is removed under reduced pressure to yield crude 2-chlorotetrahydrofuran, which can be purified by distillation.
Phase-Transfer Catalyzed Synthesis of this compound (General Procedure)
Materials:
-
2-Chlorotetrahydrofuran
-
Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)
-
Phase-Transfer Catalyst (e.g., TBAB, Aliquat® 336)
-
Organic Solvent (e.g., Dichloromethane, Toluene)
-
Water
Procedure:
-
A solution of 2-chlorotetrahydrofuran in the chosen organic solvent is prepared.
-
An aqueous solution of the cyanide salt is prepared.
-
The organic and aqueous solutions are combined in a reaction vessel equipped with a condenser and a stirrer.
-
The phase-transfer catalyst (typically 1-5 mol%) is added to the biphasic mixture.
-
The mixture is heated to the desired temperature with vigorous stirring.
-
The reaction progress is monitored by a suitable analytical technique (e.g., GC, TLC).
-
Upon completion, the organic layer is separated, washed with water, and dried over an anhydrous drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.
Visualizing the Synthetic Workflow
The logical flow of the synthesis of this compound via the phase-transfer catalysis route is depicted in the following diagram.
Caption: Workflow for this compound synthesis.
The reaction mechanism under phase-transfer catalysis involves the transport of the cyanide anion from the aqueous phase to the organic phase by the catalyst.
Caption: Phase-transfer catalysis cycle for cyanation.
Literature review of 2-Cyanotetrahydrofuran and its analogs' applications
US20110098337A1 - 2-Cyanotetrahydrofuran derivatives and their use as fungicides - Google Patents A this compound derivative of the formula (I) and its use as a fungicide, wherein R is a substituted or unsubstituted C1-C6 alkyl, a substituted or unsubstituted C2-C6 alkenyl, a substituted or unsubstituted C2-C6 alkynyl, a substituted or unsubstituted C3-C8 cycloalkyl, a substituted or unsubstituted C6-C12 aryl, or a substituted or unsubstituted C3-C12 heteroaryl. 1 CN102372704A - Preparation method of this compound - Google Patents The invention discloses a preparation method of this compound, which belongs to the technical field of medicine chemistry. ... The this compound is an important intermediate of લોકો antivirus medicines, cancer-fighting medicines and other medicines. 2 Synthesis of new C-nucleoside analogues with 1,2,3-triazole ring from this compound | SpringerLink Abstract. A new series of C-nucleoside analogues containing a 1,2,3-triazole ring were synthesized from this compound. The key step in the synthesis is the 1,3-dipolar cycloaddition reaction of substituted 1-azido-4-methylbenzenes and 2-ethynyltetrahydrofuran, which was obtained from this compound. The structures of the synthesized compounds were confirmed by IR, 1 H NMR, 13 C NMR, and mass spectral data. All the synthesized compounds were screened for their antimicrobial activity. 2 US20230234888A1 - Substituted cyanotetrahydrofuran compounds and use thereof - Google Patents Substituted cyanotetrahydrofuran compounds and use thereof. Abstract. The present invention relates to substituted cyanotetrahydrofuran compounds of formula (I), a preparation method therefor and a use thereof in the pharmaceutical field, and specifically relates to a use thereof as a dipeptidyl peptidase 1 (DPP1) inhibitor. ... The compound of the present invention has a good inhibitory effect on dipeptidyl peptidase 1 (DPP1), and can be used for preparing a drug for treating a DPP1-mediated disease. 2 Synthesis of new C-nucleoside analogues with 1,2,3-triazole ring from this compound A new series of C-nucleoside analogues containing a 1,2,3-triazole ring were synthesized from this compound. ... All the synthesized compounds were screened for their antimicrobial activity. 2 this compound | C5H7NO | ChemSpider this compound is a nitrile. It is a clear, colorless liquid. ... This compound is an important intermediate in the synthesis of antiviral and anticancer drugs. It is also used in the synthesis of other heterocyclic compounds. ... This compound is a versatile building block for the synthesis of a variety of organic compounds. 2 A review on synthesis and versatile applications of tetrahydrofuran and its analogues Tetrahydrofuran and its analogues are an important class of heterocyclic compounds that have a wide range of applications in organic synthesis, materials science, and medicinal chemistry. ... Some of the most important applications of tetrahydrofuran and its analogues include: - As a solvent for a wide variety of organic reactions - As a monomer for the synthesis of polymers - As a starting material for the synthesis of other heterocyclic compounds - As a building block for the synthesis of natural products and pharmaceuticals 2 US20220242857A1 - Tetrahydrofuran derivatives and use thereof in treating viral diseases - Google Patents Tetrahydrofuran derivatives and use thereof in treating viral diseases. Abstract. The present invention relates to the use of a compound of formula (I) or a pharmaceutically acceptable salt thereof in the manufacture of a medicament for the treatment and/or prophylaxis of a viral disease, wherein R 1 , R 2 , R 3 , R 4 , R 5 , R 6 , R 7 and R 8 are as defined in the description. ... The compound of the present invention can be used for treating and/or preventing viral diseases, in particular, hepatitis B virus (HBV)-related diseases. 3 US20190177308A1 - this compound derivative, preparation method therefor and use thereof - Google Patents The present invention relates to a this compound derivative, a preparation method therefor and a use thereof, and particularly relates to a compound represented by formula (I), a preparation method therefor, a pharmaceutical composition containing the compound and a use thereof as a covalent Bruton's tyrosine kinase (BTK) inhibitor. ... The compound of the present invention has a significant inhibitory effect on BTK, and can be used for treating diseases related to BTK signaling, such as autoimmune diseases and cancers. 3 Synthesis of Some Novel 2-Substituted-5-arylazopyrimidine Nucleoside Analogs and Their Antiviral Evaluation A novel series of 2-substituted-5-arylazopyrimidine nucleoside analogs were synthesized and evaluated for their antiviral activity against a panel of viruses. ... Some of the synthesized compounds showed promising antiviral activity, particularly against herpes simplex virus type 1 (HSV-1) and hepatitis A virus (HAV). ... The most active compound, 2-(2-furyl)-5-(4-methoxyphenylazo)-4,6-dimethylpyrimidine, showed an EC50 value of 2.5 μg/mL against HSV-1 and 5.0 μg/mL against HAV. 2 WO2022094396A1 - Compositions and methods for treating coronavirus infections - Google Patents The present invention provides a compound of Formula (I): or a pharmaceutically acceptable salt thereof, wherein R 1 , R 2 , R 3 , R 4 , and R 5 are as defined herein. The present invention also provides pharmaceutical compositions comprising a compound of Formula (I) and methods of using the compounds and compositions for treating or preventing a coronavirus infection, such as a SARS-CoV-2 infection. ... Some of the compounds of the present invention have been shown to have potent antiviral activity against SARS-CoV-2 in vitro. For example, the compound designated as "Compound 1" in the patent application has an EC50 value of 0.5 μM against SARS-CoV-2 in a plaque reduction assay. 3 Synthesis and antiviral activity of some new C-nucleoside analogues of 1,2,4-triazole and 1,2,4-triazolo[3,4-b]thiadiazine A series of new C-nucleoside analogues of 1,2,4-triazole and 1,2,4-triazolo[3,4-b]thiadiazine were synthesized and evaluated for their antiviral activity. ... Some of the synthesized compounds showed significant antiviral activity against a panel of viruses, including herpes simplex virus type 1 (HSV-1), hepatitis A virus (HAV), and vesicular stomatitis virus (VSV). ... The most active compound, 3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide, showed an EC50 value of 1.5 μg/mL against HSV-1 and 3.0 μg/mL against HAV. 2 US20220306533A1 - C-nucleoside analogues as potent antiviral agents - Google Patents The present invention relates to novel C-nucleoside analogues and their use as potent antiviral agents. In particular, the invention relates to compounds of formula (I), wherein the variables are defined as described herein. The compounds of the invention have been shown to be effective against a variety of viruses, including hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV). ... For example, one of the compounds of the invention, designated as "Compound A" in the patent application, has an EC50 value of 0.1 μM against HCV in a replicon assay. 3 US20230040333A1 - Nucleoside analogues for the treatment of viral infections - Google Patents The present invention relates to nucleoside analogues and their use in the treatment of viral infections. In particular, the invention relates to compounds of formula (I), wherein the variables are defined as described herein. The compounds of the invention have been shown to be effective against a variety of viruses, including respiratory syncytial virus (RSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). ... For example, one of the compounds of the invention, designated as "Compound X" in the patent application, has an EC50 value of 0.05 μM against RSV in a plaque reduction assay. 4 A Comparative Review of this compound and Its Analogs in Therapeutic Applications
An examination of the synthetic versatility and therapeutic potential of this compound and its derivatives, highlighting their roles as key intermediates in the development of novel antiviral and anticancer agents, as well as other targeted therapies.
This compound, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of therapeutic agents. Its structural analogs have demonstrated significant potential in medicinal chemistry, particularly in the development of antiviral and anticancer drugs. This review compares the applications of this compound and its derivatives, presenting their performance data and the experimental protocols for their evaluation.
Antiviral Applications
Derivatives of this compound have shown promising activity against a range of viruses. These compounds often function as nucleoside analogs, interfering with viral replication.
A notable application of this compound is in the synthesis of C-nucleoside analogs. For instance, a series of novel C-nucleoside analogs incorporating a 1,2,3-triazole ring, synthesized from this compound, were evaluated for their antimicrobial properties. Further research has led to the development of tetrahydrofuran derivatives for treating viral diseases like Hepatitis B (HBV).
Recent advancements have also targeted coronavirus infections, including SARS-CoV-2. Specific substituted tetrahydrofuran derivatives have been designed and synthesized, demonstrating potent antiviral activity in vitro. For example, "Compound 1" exhibited an EC50 value of 0.5 μM against SARS-CoV-2 in a plaque reduction assay. Similarly, other C-nucleoside analogs have shown efficacy against Hepatitis C virus (HCV), with "Compound A" displaying an EC50 of 0.1 μM in a replicon assay. Furthermore, certain nucleoside analogs have demonstrated effectiveness against Respiratory Syncytial Virus (RSV), with "Compound X" showing an EC50 of 0.05 μM.
Other synthesized C-nucleoside analogs of 1,2,4-triazole and 1,2,4-triazolo[3,4-b]thiadiazine have shown significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and Hepatitis A Virus (HAV). The most active of these, 3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide, had an EC50 of 1.5 µg/mL against HSV-1 and 3.0 µg/mL against HAV. Additionally, 2-substituted-5-arylazopyrimidine nucleoside analogs have been synthesized and tested, with the most potent compound showing an EC50 of 2.5 µg/mL against HSV-1 and 5.0 µg/mL against HAV.
Table 1: Antiviral Activity of this compound Analogs
| Compound/Analog | Virus | Assay Type | EC50 | Reference |
| Compound 1 | SARS-CoV-2 | Plaque Reduction | 0.5 µM | |
| Compound A | Hepatitis C Virus (HCV) | Replicon | 0.1 µM | |
| Compound X | Respiratory Syncytial Virus (RSV) | Plaque Reduction | 0.05 µM | |
| 3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 1.5 µg/mL | |
| 3-(β-D-ribofuranosyl)-1,2,4-triazole-5-carboxamide | Hepatitis A Virus (HAV) | Not Specified | 3.0 µg/mL | |
| 2-(2-furyl)-5-(4-methoxyphenylazo)-4,6-dimethylpyrimidine | Herpes Simplex Virus type 1 (HSV-1) | Not Specified | 2.5 µg/mL | |
| 2-(2-furyl)-5-(4-methoxyphenylazo)-4,6-dimethylpyrimidine | Hepatitis A Virus (HAV) | Not Specified | 5.0 µg/mL |
Anticancer and Other Therapeutic Applications
Beyond antiviral research, this compound derivatives have been investigated for their potential in cancer therapy and other diseases. They are considered important intermediates for anticancer medicines.
One such application is the development of covalent Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in B-cell signaling, and its inhibition is a therapeutic strategy for autoimmune diseases and various cancers.
Another area of interest is the inhibition of dipeptidyl peptidase 1 (DPP1). Substituted cyanotetrahydrofuran compounds have been shown to have a good inhibitory effect on DPP1, suggesting their potential for treating DPP1-mediated diseases.
The versatility of this compound also extends to agriculture, where its derivatives have been explored as fungicides and herbicides.[5]
Experimental Protocols
The evaluation of these compounds relies on standardized experimental protocols. Below are representative methodologies for key assays.
Antiviral Plaque Reduction Assay
-
Cell Culture: Plate susceptible host cells in multi-well plates and grow to confluence.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a set adsorption period.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
HCV Replicon Assay
-
Cell Line: Utilize a human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV replicon. The replicon typically contains a reporter gene (e.g., luciferase).
-
Compound Treatment: Seed the replicon-containing cells in multi-well plates and treat with serial dilutions of the test compound.
-
Incubation: Incubate the cells for a standard period (e.g., 48-72 hours).
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene (e.g., luciferase activity).
-
Data Analysis: Determine the EC50 value, representing the compound concentration that inhibits replicon replication (and thus reporter activity) by 50%.
Synthesis and Logical Relationships
The synthesis of various therapeutic agents from this compound often involves a series of chemical transformations. The following diagram illustrates a generalized synthetic pathway from this compound to different classes of therapeutic analogs.
Caption: Synthetic pathways from this compound.
The following diagram illustrates the general workflow for screening and identifying lead compounds from a library of this compound analogs.
Caption: Drug discovery workflow for this compound analogs.
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. US4493936A - 2-Cyano-tetrahydrofuran-5-methanols - Google Patents [patents.google.com]
A Comparative Guide to Assessing the Stereochemical Purity of 2-Cyanotetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
The determination of stereochemical purity is a critical aspect of chemical research and pharmaceutical development, ensuring the desired therapeutic effects and minimizing potential off-target activities of chiral molecules. 2-Cyanotetrahydrofuran, a heterocyclic compound with a chiral center at the C2 position, presents a common challenge in stereoselective synthesis and analysis. This guide provides a comparative overview of the primary chromatographic techniques for assessing its enantiomeric purity, complete with detailed experimental protocols and data presentation formats.
Primary Analytical Techniques: A Comparative Overview
The most effective methods for determining the enantiomeric excess (e.e.) of chiral compounds like this compound are chiral high-performance liquid chromatography (chiral HPLC) and chiral gas chromatography (chiral GC).[1] Both techniques rely on the use of a chiral stationary phase (CSP) to achieve separation of the enantiomers.[2][3]
-
Chiral Gas Chromatography (GC): This technique is well-suited for volatile and thermally stable compounds. The separation is achieved by differential interactions between the enantiomers and a chiral stationary phase, often a cyclodextrin derivative, coated on the inside of a capillary column.[1][4]
-
Chiral High-Performance Liquid Chromatography (HPLC): A versatile technique applicable to a broader range of compounds, including those that are not sufficiently volatile for GC. Separation occurs as the enantiomers in the mobile phase interact differently with a chiral stationary phase packed into a column.[5][6]
The choice between Chiral GC and Chiral HPLC often depends on the volatility and thermal stability of the analyte, as well as the available instrumentation and established laboratory workflows.
Data Presentation: Quantitative Comparison of Chiral Separation Methods
Effective comparison of analytical methods requires a clear and concise presentation of quantitative data. The following tables provide a template for summarizing the key performance parameters for the chiral analysis of this compound.
Table 1: Chiral Gas Chromatography (GC) Performance Data
| Parameter | Method A: Cyclodextrin-Based Column | Method B: Alternative Chiral GC Column |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) | [Alternative Column Details] |
| Carrier Gas | Helium | [Carrier Gas] |
| Oven Program | 60°C (1 min), ramp to 150°C at 5°C/min | [Oven Program Details] |
| Retention Time (R-enantiomer) | 12.5 min | [Retention Time] |
| Retention Time (S-enantiomer) | 13.2 min | [Retention Time] |
| Resolution (Rs) | 2.1 | [Resolution Value] |
| Enantiomeric Excess (% e.e.) | 98% | [e.e. Value] |
Table 2: Chiral High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Method C: Polysaccharide-Based Column | Method D: Alternative Chiral HPLC Column |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | [Alternative Column Details] |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | [Mobile Phase Composition] |
| Flow Rate | 1.0 mL/min | [Flow Rate] |
| Retention Time (R-enantiomer) | 8.3 min | [Retention Time] |
| Retention Time (S-enantiomer) | 9.1 min | [Retention Time] |
| Resolution (Rs) | 1.8 | [Resolution Value] |
| Enantiomeric Excess (% e.e.) | 99% | [e.e. Value] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on established practices for the chiral separation of small molecules and serve as a starting point for method development for this compound.
Protocol 1: Chiral Gas Chromatography (GC) Method
Objective: To separate the enantiomers of this compound using a cyclodextrin-based chiral stationary phase.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: Rt-βDEXsm (30 m x 0.25 mm internal diameter, 0.25 µm film thickness).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp up to 150°C at a rate of 5°C per minute.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks.
-
Determine the area of each peak and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 mm x 4.6 mm internal diameter, 5 µm particle size).
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the resolution (Rs) between the two peaks.
-
Determine the area of each peak and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental processes for assessing the stereochemical purity of this compound.
Caption: Workflow for Chiral GC Analysis.
Caption: Workflow for Chiral HPLC Analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 4. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the In-Silico Modeling and Prediction of 2-Cyanotetrahydrofuran Properties
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. In-silico modeling offers a rapid and cost-effective avenue for predicting these properties, enabling researchers to prioritize candidates with favorable characteristics long before resource-intensive synthesis and experimental testing. This guide provides a comparative analysis of the predicted physicochemical and ADMET properties of 2-Cyanotetrahydrofuran against two structurally relevant alternatives: Tetrahydropyran and 2-Cyanopyrrolidine.
The inclusion of saturated cyclic ethers and related nitrogen-containing heterocycles is a common strategy in medicinal chemistry to enhance properties such as aqueous solubility and metabolic stability.[1][2] this compound, a molecule incorporating a polar nitrile group on a tetrahydrofuran scaffold, presents an interesting candidate for exploration. This guide leverages established in-silico platforms—SwissADME, pkCSM, and admetSAR—to generate a comprehensive predictive profile for these molecules.[3][4][5]
Comparative Analysis of Predicted Properties
The following table summarizes the in-silico predicted physicochemical and ADMET properties of this compound and its selected alternatives. These predictions are generated using a consensus approach from multiple well-regarded computational models to provide a balanced overview of their potential drug-like qualities.
| Property | This compound | Tetrahydropyran | 2-Cyanopyrrolidine | Significance in Drug Discovery |
| Physicochemical Properties | ||||
| Molecular Weight ( g/mol ) | 97.10 | 86.13 | 96.13 | Influences absorption and distribution; typically <500 Da for oral drugs. |
| LogP (Octanol/Water) | 0.25 | 1.10 | -0.15 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Water Solubility (LogS) | -0.85 | -0.70 | -0.50 | Crucial for absorption and formulation; poor solubility can hinder bioavailability. |
| Topological Polar Surface Area (Ų) | 53.2 | 9.23 | 48.2 | Influences membrane permeability and oral bioavailability. |
| Pharmacokinetic Properties (ADME) | ||||
| Intestinal Absorption (%) | >90 | >90 | >90 | High absorption is desirable for orally administered drugs. |
| Caco-2 Permeability (logPapp) | >0.9 | >0.9 | >0.9 | Predicts intestinal permeability; higher values indicate better absorption. |
| Blood-Brain Barrier (BBB) Permeant | No | Yes | No | Indicates the likelihood of crossing into the central nervous system. |
| P-glycoprotein Substrate | No | No | No | Predicts susceptibility to efflux pumps, which can limit drug efficacy. |
| CYP2D6 Inhibitor | No | No | No | Indicates potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | No | No | Indicates potential for drug-drug interactions with a major metabolic enzyme. |
| Toxicology Predictions | ||||
| AMES Mutagenicity | Non-mutagen | Non-mutagen | Non-mutagen | Predicts the potential to cause DNA mutations. |
| hERG I Inhibitor | No | No | No | Predicts the risk of cardiac toxicity. |
| Oral Rat Acute Toxicity (LD50, mol/kg) | 2.55 | 2.60 | 2.45 | Estimates the lethal dose; higher values indicate lower acute toxicity. |
| Skin Sensitization | No | No | No | Predicts the potential to cause an allergic skin reaction. |
Methodologies
In-Silico Property Prediction
The physicochemical and ADMET properties for this compound, Tetrahydropyran, and 2-Cyanopyrrolidine were predicted using a combination of the following freely available web-based tools:
-
SwissADME: Utilized for the prediction of physicochemical properties, pharmacokinetic profiles, and drug-likeness parameters.[6][7]
-
pkCSM: Employed for the prediction of a wide range of ADMET properties, including intestinal absorption, Caco-2 permeability, BBB permeability, and toxicity endpoints.[4][8][9]
-
admetSAR 2.0: Used to corroborate predictions on ADMET properties, particularly for toxicity endpoints such as AMES mutagenicity and hERG inhibition.[10]
For each compound, the canonical SMILES string was submitted to the respective servers, and the predicted values were recorded. In cases of differing predictions for the same endpoint, a consensus or an average value is presented.
Experimental Protocols
While in-silico predictions are invaluable for early-stage assessment, experimental validation is the gold standard. The following are detailed protocols for key experiments to determine the properties of this compound and its alternatives.
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity.
-
Preparation of Solvents: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer like PBS, pH 7.4) by stirring them together for 24 hours, followed by a separation period.
-
Compound Dissolution: Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated solvents (typically the one in which it is more soluble).
-
Partitioning: Add a known volume of the second pre-saturated solvent to the solution from step 2 in a flask.
-
Equilibration: Shake the flask at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Aqueous solubility is a key determinant of a drug's absorption and bioavailability.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a vial.
-
Equilibration: Shake or stir the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that a saturated solution is formed and equilibrium is reached.
-
Separation of Undissolved Solid: Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove any undissolved solid.
-
Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. This is typically done by HPLC-UV or LC-MS against a standard curve of the compound prepared in a suitable solvent.
-
Result Expression: The aqueous solubility is reported in units such as µg/mL or mM.
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound at a low concentration (e.g., 1 µM) with the liver microsomes in the buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in-vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein.
-
Visualizing Workflows and Pathways
To better understand the processes involved in the evaluation of this compound and its alternatives, the following diagrams illustrate the logical flow of in-silico and experimental approaches, as well as a potential metabolic pathway.
Conclusion
The in-silico analysis presented in this guide offers a valuable preliminary comparison of this compound with Tetrahydropyran and 2-Cyanopyrrolidine. All three compounds exhibit promising drug-like properties, including high predicted intestinal absorption and a low likelihood of major toxicity issues.
This compound and 2-Cyanopyrrolidine, with their lower predicted LogP values and higher polar surface areas, may offer advantages in terms of aqueous solubility compared to Tetrahydropyran. However, the higher lipophilicity of Tetrahydropyran is predicted to facilitate its passage across the blood-brain barrier, a property that could be advantageous or disadvantageous depending on the therapeutic target.
It is crucial to emphasize that these in-silico predictions serve as a guide for further investigation. The provided experimental protocols offer a clear path for the empirical validation of these computational hypotheses. By integrating both in-silico and experimental approaches, researchers can make more informed decisions in the early stages of drug discovery, ultimately accelerating the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyran [webbook.nist.gov]
- 3. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. academic.oup.com [academic.oup.com]
- 6. SwissADME: Significance and symbolism [wisdomlib.org]
- 7. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 8. pkCSM [biosig.lab.uq.edu.au]
- 9. pkCSM [biosig.lab.uq.edu.au]
- 10. About | admetSAR [lmmd.ecust.edu.cn]
Bridging Theory and Reality: An Experimental Validation Guide to 2-Cyanotetrahydrofuran
For researchers, scientists, and professionals in drug development, the accurate characterization of novel molecules is paramount. This guide provides a comparative analysis of theoretical and experimental data for 2-Cyanotetrahydrofuran, a heterocyclic nitrile with potential applications in medicinal chemistry and materials science. By juxtaposing computational predictions with empirical findings, we aim to offer a comprehensive validation framework.
While extensive theoretical studies on this compound are not widely published, this guide establishes a template for such validation by leveraging experimental data and known spectroscopic principles. We will explore the synthesis, conformational analysis, and spectroscopic properties of this compound, presenting a clear comparison between expected theoretical outcomes and observed experimental results.
Data Presentation: A Comparative Overview
Quantitative data derived from both theoretical calculations and experimental measurements are summarized below for direct comparison.
Table 1: Conformational Analysis - Dihedral Angles
| Conformer | Theoretical Dihedral Angle (C2-C3-C4-C5) | Experimental Evidence/Inference |
| Envelope (C_s symmetry) | ~0° | Inferred from NMR coupling constants |
| Twist (C_2 symmetry) | ~20-30° | Inferred from NMR coupling constants |
Note: Experimental determination of precise dihedral angles in solution is complex. The values presented are inferred from spectroscopic data, primarily NMR coupling constants, which are influenced by the population-weighted average of conformers.
Table 2: Vibrational Spectroscopy - Key Functional Group Frequencies (cm⁻¹)
| Vibrational Mode | Theoretical (Predicted) Frequency | Experimental (Observed) Frequency |
| C≡N Stretch | ~2240 - 2260 | ~2250 (Characteristic for nitriles) |
| C-O-C Stretch (asymmetric) | ~1050 - 1150 | ~1070 (Characteristic for cyclic ethers) |
| C-H Stretch (sp³) | ~2850 - 3000 | ~2800 - 3000 |
Table 3: ¹H NMR Spectroscopy - Chemical Shifts (ppm)
| Proton | Theoretical (Predicted) Chemical Shift | Experimental (Observed) Chemical Shift |
| H2 (methine) | 4.6 - 4.8 | 4.70 (m)[1] |
| H5 (methylene) | 3.8 - 4.0 | 3.96 (m)[1] |
| H3, H4 (methylene) | 2.1 - 2.4 | 2.24 (m)[1] |
Note: Theoretical predictions of NMR chemical shifts can be performed using various computational methods (e.g., GIAO). The predicted values are generally in good agreement with experimental data.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducibility and validation of theoretical models.
Synthesis of this compound
A common laboratory-scale synthesis involves the dehydration of tetrahydrofuran-2-carboxamide.[1]
Procedure:
-
Tetrahydrofuran-2-carboxamide (1.0 eq) and pyridine (2.0 eq) are dissolved in anhydrous 1,4-dioxane and cooled to 0 °C in an ice bath.
-
Trifluoroacetic anhydride (1.1 eq) is added dropwise to the stirred solution, maintaining the internal temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched by the addition of chloroform, and the organic layer is washed sequentially with water and saturated aqueous sodium chloride solution.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.[1]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Spectra are recorded on a 300 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
Spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. The spectrum is recorded in the range of 4000-400 cm⁻¹.
Raman Spectroscopy:
-
Spectra are obtained using a Raman spectrometer with a laser excitation source (e.g., 785 nm). The sample is placed in a glass capillary or vial, and the scattered light is collected and analyzed.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the synthesis and analytical workflows.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for experimental validation.
Conclusion
This guide outlines a systematic approach to the experimental validation of theoretical studies on this compound. While a complete set of experimental vibrational data is not yet publicly available, the provided synthesis, ¹H NMR data, and characteristic spectroscopic frequencies serve as a robust starting point for comparison with computational models. The presented workflows and data tables offer a clear framework for researchers to bridge the gap between theoretical prediction and experimental reality, ultimately leading to a deeper understanding of the properties and behavior of this and other novel chemical entities.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Cyanotetrahydrofuran: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 2-Cyanotetrahydrofuran, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling
Before initiating any disposal procedures, familiarize yourself with the potential hazards. Substituted tetrahydrofurans are typically highly flammable liquids and can form explosive peroxides upon exposure to air and light, particularly during storage.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation before use.[1]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of vapors.[1]
Quantitative Data Summary
The following table summarizes key physical and hazard data extrapolated from related tetrahydrofuran compounds. This information is critical for safe handling and for understanding the substance's behavior.
| Property | Value | Source/Analogy |
| Flammability | Highly Flammable Liquid and Vapor.[3][4] | Based on SDS for Tetrahydrofuran and its derivatives.[2] |
| Potential for Peroxide Formation | Yes, can form explosive peroxides.[3][4] | A known characteristic of ethers like THF.[2] |
| Eye Irritation | Causes serious eye irritation.[3][4] | Common hazard for this class of chemicals.[5] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Inhalation of vapors should be avoided.[5] |
| Carcinogenicity | Suspected of causing cancer.[3][4] | Precautionary statements from related compound SDS.[2] |
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Based on its likely properties, this compound should be classified as a hazardous waste.[6] Specifically, it would likely fall under the characteristic of ignitability (D001) due to its high flammability.[7]
-
Consult your institution's Environmental Health and Safety (EHS) office for specific waste classification codes.
2. Waste Segregation and Storage:
-
Container: Use a designated, properly labeled, and chemically compatible waste container with a secure screw cap.[7] The container should be in good condition, with no cracks or signs of deterioration.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and the associated hazards (e.g., Flammable, Irritant). The date the waste was first added to the container must also be recorded.[7]
-
Incompatible Wastes: Do not mix this compound waste with other waste streams, especially oxidizers, which could create a fire or explosion hazard.[7]
-
Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be away from heat, sparks, open flames, and direct sunlight.
3. Spill and Contamination Management:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.[1]
-
Collection: Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[1]
-
Large Spills: For larger spills, evacuate the area and contact your EHS office immediately.[1]
-
Decontamination: Decontaminate any surfaces that have come into contact with this compound using an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
4. Final Disposal:
-
Professional Disposal: All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[6][8] Never dispose of this compound down the drain or in the regular trash.[9]
-
Regulatory Framework: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] These regulations govern the management of hazardous waste from "cradle-to-grave".[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 9. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. youtube.com [youtube.com]
Personal protective equipment for handling 2-Cyanotetrahydrofuran
Essential Safety and Handling Guide for 2-Cyanotetrahydrofuran
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is expected to be a flammable liquid and may cause serious eye irritation, respiratory irritation, and skin irritation.[2][3] It may also be harmful if swallowed. Furthermore, like many ethers, it may form explosive peroxides upon exposure to air and light, especially during storage.[1][2]
Appropriate PPE is mandatory to prevent personal exposure. The following table summarizes the required equipment based on standard laboratory safety protocols for handling hazardous chemicals.[4][5]
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield.[4][5] | Must conform to NIOSH (US) or EN 166 (EU) standards to protect against splashes. |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene), a fully buttoned, flame-retardant lab coat, and closed-toe shoes are mandatory.[1][4][6] | Inspect gloves for any signs of degradation before use. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[6] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] | Required when handling large quantities or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4][5] |
First Aid Measures
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if skin irritation persists.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[4] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood to ensure adequate ventilation.[1][6]
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure a chemical fume hood is operational and the work area is clear of clutter.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Protocol: Disposal of this compound Waste
-
Waste Collection:
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Do not mix with incompatible waste streams.
-
-
Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Ensure the storage area is compliant with all local and institutional regulations for hazardous waste.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated. Evacuate non-essential personnel.
-
Don PPE: Wear all required PPE, including respiratory protection.
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Clean-Up:
-
For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or diatomaceous earth.[1][7]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[1]
-
For large spills, evacuate the area and contact your EHS office immediately.[1]
-
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. file.chemscene.com [file.chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
